Octylbenzene-d22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22 |
|---|---|
Molecular Weight |
212.46 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)benzene |
InChI |
InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D,8D2,9D,10D,11D2,12D,13D |
InChI Key |
CDKDZKXSXLNROY-FEGNEZOYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Octylbenzene-d22 chemical properties and specifications
An In-Depth Technical Guide to Octylbenzene-d22: Chemical Properties, Specifications, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and common analytical applications of this compound. This deuterated aromatic hydrocarbon is a crucial internal standard for quantitative analysis, particularly in mass spectrometry-based methods, offering high precision and accuracy in various research and development settings.
Core Chemical Properties and Specifications
This compound, also known as 1-Phenyloctane-d22, is a saturated analog of octylbenzene where all 22 hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of octylbenzene and structurally related compounds.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | n-Octylbenzene-d22 | [1][2] |
| Synonym(s) | 1-Phenyloctane-d22, 1-(Octyl-d17)Benzene-2,3,4,5,6-d5 | [1][3] |
| CAS Number | 1219799-28-6 | [1] |
| Molecular Formula | C₁₄D₂₂ | |
| Molecular Weight | 212.46 g/mol | |
| Isotopic Enrichment | ≥98 atom % D | |
| Appearance | Colorless to light yellow liquid |
Table 2: Physical and Chemical Specifications
| Specification | Value | Source |
| Purity | Typically ≥98% | |
| Boiling Point (non-deuterated) | 261-263 °C | |
| Melting Point (non-deuterated) | -36 °C | |
| Density (non-deuterated) | 0.858 g/mL at 25 °C | |
| Refractive Index (non-deuterated) | 1.483-1.485 at 20 °C | |
| Storage Conditions | Store at room temperature or -20°C for long-term storage. | |
| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years. | |
| Solubility | Immiscible with water. Soluble in most organic solvents. |
Note: Physical properties such as boiling point, melting point, density, and refractive index are for the non-deuterated form (Octylbenzene, CAS: 2189-60-8) and serve as a close approximation for the deuterated analog.
Role in Quantitative Analysis
Deuterated internal standards are the gold standard in quantitative mass spectrometry. This compound is utilized as an internal standard to correct for variations during sample preparation, injection, and ionization. Because it is chemically almost identical to the analyte of interest (the non-deuterated octylbenzene), it co-elutes during chromatographic separation and experiences similar matrix effects, but is distinguishable by its higher mass. This ensures a more accurate and precise quantification of the target analyte.
Experimental Protocols
The following are detailed methodologies for the use of this compound as an internal standard in typical quantitative analytical workflows, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Preparation of Stock and Working Solutions
Objective: To prepare accurate concentrations of the analyte (Octylbenzene) and the internal standard (this compound) for calibration and sample analysis.
Materials:
-
Octylbenzene (analytical standard grade)
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile, or hexane, compatible with the analytical method)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of Octylbenzene and this compound into separate 10 mL volumetric flasks.
-
Record the exact weight.
-
Dissolve the compounds in the chosen solvent and fill to the mark.
-
Calculate the precise concentration of each stock solution.
-
Store stock solutions at -20°C in amber vials to prevent degradation.
-
-
Working Standard Solution Preparation:
-
Prepare a series of calibration standards by performing serial dilutions of the Octylbenzene stock solution to cover the expected concentration range of the analyte in the samples.
-
Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration that provides a stable and robust signal in the mass spectrometer.
-
Sample Preparation and Analysis by GC-MS
Objective: To quantify Octylbenzene in a sample matrix using this compound as an internal standard. This protocol is based on general principles outlined in standardized methods like ASTM D5769 for aromatic compound analysis.
Materials:
-
Sample containing Octylbenzene
-
Prepared calibration standards and internal standard working solution
-
GC-MS system with a suitable capillary column (e.g., non-polar, like a 5% phenyl-methylpolysiloxane)
-
Autosampler vials with inserts
Procedure:
-
Sample and Calibrator Spiking:
-
To a known volume or weight of each calibration standard and sample, add a precise and consistent volume of the this compound working internal standard solution.
-
For example, add 10 µL of a 10 µg/mL this compound solution to 1 mL of each sample and calibration standard.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample or standard into the GC-MS.
-
Chromatography: Use a temperature program that effectively separates Octylbenzene from other matrix components. A typical program might start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Monitor characteristic ions for Octylbenzene (e.g., m/z 91, 190).
-
Monitor characteristic ions for this compound (e.g., m/z 98, 212).
-
-
-
Data Analysis:
-
Integrate the peak areas for the target analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte.
-
Determine the concentration of Octylbenzene in the samples by applying the response ratio to the calibration curve.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for using a deuterated internal standard in a quantitative analytical method.
Caption: Quantitative analysis workflow using a deuterated internal standard.
This comprehensive guide provides essential information for the effective use of this compound in quantitative analytical studies. Its well-defined properties and the established methodologies for its application make it an invaluable tool for researchers and scientists in various fields.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Octylbenzene-d22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and complete isotopic labeling of octylbenzene to yield octylbenzene-d22. This deuterated analog, in which all 22 protium atoms are replaced by deuterium, serves as an invaluable tool in various scientific disciplines. Its applications range from use as an internal standard in mass spectrometry-based quantitative analysis to a tracer for metabolic studies and a probe in mechanistic investigations of chemical reactions. The increased mass and stronger carbon-deuterium bonds can also impart a significant kinetic isotope effect, which is leveraged in pharmaceutical development to enhance the metabolic stability of drug candidates.
This document outlines a robust two-stage synthetic strategy: the initial preparation of n-octylbenzene via Friedel-Crafts acylation followed by Clemmensen reduction, and the subsequent perdeuteration through heterogeneous catalytic hydrogen-deuterium (H/D) exchange. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and adaptation in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound, starting from benzene. The data is presented on a per-mole basis of the initial benzene reactant for clarity and scalability.
| Parameter | Stage 1: Friedel-Crafts Acylation | Stage 2: Clemmensen Reduction | Stage 3: Perdeuteration | Overall |
| Primary Reactants | Benzene, Octanoyl Chloride | Octanophenone | n-Octylbenzene, D₂O | - |
| Key Reagents | Aluminum Chloride (AlCl₃) | Zinc Amalgam (Zn(Hg)), HCl | Platinum on Carbon (Pt/C) | - |
| Reactant Molar Ratio | 1 : 1.1 : 1.2 (Benzene:Octanoyl Chloride:AlCl₃) | 1 : 4 (Ketone:Zn(Hg)) | 1 : 50 (Octylbenzene:D₂O) | - |
| Typical Yield | ~85-95% | ~80-90% | >95% | ~65-80% |
| Product Molecular Weight | 204.31 g/mol (Octanophenone) | 190.32 g/mol (n-Octylbenzene) | 212.46 g/mol (this compound) | - |
| Isotopic Purity | N/A | N/A | >98 atom % D | >98 atom % D |
Experimental Protocols
Stage 1: Synthesis of 1-Phenyl-1-octanone (Octanophenone) via Friedel-Crafts Acylation
The Friedel-Crafts acylation is employed to introduce the octanoyl group to the benzene ring. This method is preferable to direct alkylation as it avoids carbocation rearrangements, thus ensuring the formation of the linear octyl chain precursor.[1][2][3]
Materials:
-
Benzene (anhydrous)
-
Octanoyl chloride
-
Aluminum chloride (anhydrous powder)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: The mixture is cooled to 0 °C in an ice bath, and anhydrous benzene (1.0 eq) is added slowly.
-
Acyl Chloride Addition: Octanoyl chloride (1.1 eq) is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C. Vigorous stirring is essential during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is deemed complete by TLC or GC analysis.
-
Quenching: The reaction mixture is slowly poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude octanophenone is then purified by vacuum distillation.
Stage 2: Synthesis of n-Octylbenzene via Clemmensen Reduction
The carbonyl group of octanophenone is reduced to a methylene group using the Clemmensen reduction, which is effective for aryl-alkyl ketones and is performed under acidic conditions.[4][5]
Materials:
-
Octanophenone (from Stage 1)
-
Zinc amalgam (Zn(Hg))
-
Hydrochloric acid (concentrated)
-
Toluene
-
Water (deionized)
-
Anhydrous calcium chloride
Preparation of Zinc Amalgam:
-
Granular zinc is washed with dilute HCl to activate the surface.
-
The activated zinc is then stirred with a solution of mercuric chloride in water for a few minutes.
-
The resulting zinc amalgam is decanted and washed thoroughly with water.
Procedure:
-
Reaction Setup: A round-bottom flask is charged with zinc amalgam (4 eq), concentrated hydrochloric acid, water, and toluene.
-
Ketone Addition: Octanophenone (1.0 eq) is added to the flask.
-
Reflux: The mixture is heated to a vigorous reflux with stirring. Additional portions of concentrated HCl are added periodically during the reflux period (typically 4-6 hours) to maintain the acidic conditions.
-
Work-up: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and dried over anhydrous calcium chloride.
-
Purification: The solvent is removed by distillation, and the resulting n-octylbenzene is purified by vacuum distillation.
Stage 3: Perdeuteration of n-Octylbenzene to this compound
The final and critical step is the complete hydrogen-deuterium exchange on both the aromatic ring and the aliphatic side chain. This is achieved using a heterogeneous platinum catalyst with heavy water as the deuterium source under elevated temperature and pressure.
Materials:
-
n-Octylbenzene (from Stage 2)
-
Deuterium oxide (D₂O, 99.8 atom % D or higher)
-
Platinum on activated carbon (Pt/C, 5-10 wt. %)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Charging: A high-pressure autoclave is charged with n-octylbenzene (1.0 eq), deuterium oxide (a large excess, e.g., 50 eq), and the Pt/C catalyst (e.g., 10% by weight relative to octylbenzene).
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., argon) to remove air.
-
Reaction: The mixture is heated to a high temperature (e.g., 180-220 °C) with vigorous stirring. The reaction is maintained under the autogenous pressure for an extended period (e.g., 24-72 hours) to ensure complete H/D exchange.
-
Monitoring (Optional): If the reactor setup allows, the reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR (disappearance of proton signals) or mass spectrometry (increase in molecular weight).
-
Work-up: After cooling the reactor to room temperature and venting any pressure, the reaction mixture is filtered to remove the Pt/C catalyst. The catalyst can be washed with a small amount of a deuterated solvent (e.g., benzene-d6) to recover any adsorbed product.
-
Purification: The organic layer is separated from the D₂O. The product, this compound, is dried (e.g., with anhydrous MgSO₄) and can be further purified by vacuum distillation if necessary. The isotopic purity should be confirmed by mass spectrometry and the absence of signals in the ¹H NMR spectrum.
Synthetic and Experimental Workflows
The following diagrams illustrate the overall synthetic pathway and the specific workflow for the perdeuteration step.
Caption: Overall synthetic pathway for this compound.
Caption: Experimental workflow for the perdeuteration step.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
A Technical Guide to the Physical Characteristics of Deuterated Octylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of deuterated octylbenzene, with a focus on its core properties. This document is intended to serve as a valuable resource for professionals in research and development who utilize deuterated compounds.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can subtly alter the physicochemical properties of a molecule. These alterations, stemming from the increased mass and differences in bond vibrational energies, can have significant implications in various scientific applications, including mass spectrometry-based metabolic studies and the development of drugs with modified pharmacokinetic profiles.
Core Physical Properties
Table 1: General Properties
| Property | n-Octylbenzene (C₁₄H₂₂) | n-Octylbenzene-d5 (C₁₄H₁₇D₅) | Data Source |
| Molecular Weight ( g/mol ) | 190.32 | 195.36 | [1][2] |
| CAS Number | 2189-60-8 | 1219799-23-1 | [2][3] |
| Isotopic Enrichment | Not Applicable | 98 atom % D | [2] |
Table 2: Thermal and Optical Properties
| Property | n-Octylbenzene | n-Octylbenzene-d5 (Estimated) | Data Source (n-Octylbenzene) |
| Boiling Point (°C) | 261-263 | ~261-263 | |
| Melting Point (°C) | -36 | Slightly higher than -36 | |
| Density (g/mL at 25°C) | 0.858 | Slightly higher than 0.858 | |
| Refractive Index (n20/D) | 1.484 | Slightly higher than 1.484 |
Note on Estimated Values: The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Typically, deuteration leads to a slight increase in density and melting point due to the greater mass of deuterium and altered intermolecular forces. The boiling point often remains very similar.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of deuterated octylbenzene are not explicitly available. However, standard methodologies for characterizing liquid organic compounds would be employed.
Synthesis of Deuterated Octylbenzene
A general method for the preparation of deuterated hydrocarbons involves the exchange of hydrogen for deuterium using deuterium gas over a metal catalyst.
Protocol for H/D Exchange:
-
Catalyst Preparation: A supported catalyst, such as platinum, palladium, or rhodium on carbon, is placed in a reaction vessel.
-
Reactant Addition: Non-deuterated octylbenzene is added to the vessel.
-
Deuterium Introduction: The vessel is purged with deuterium gas, and the reaction is heated to a temperature typically between 190-200°C.
-
Reaction Monitoring: The progress of the deuteration is monitored over time by taking small samples and analyzing them using mass spectrometry to determine the level of deuterium incorporation.
-
Purification: Upon completion, the deuterated octylbenzene is separated from the catalyst (e.g., by filtration) and purified, typically by vacuum distillation.
Measurement of Physical Properties
Standard laboratory procedures are used to measure the physical properties of the purified deuterated octylbenzene.
-
Density: The density can be determined using a pycnometer or a digital density meter (oscillating U-tube). The instrument is calibrated with a substance of known density (e.g., deionized water) at a controlled temperature. The sample is then introduced, and its density is measured.
-
Refractive Index: A refractometer, such as an Abbe refractometer, is used to measure the refractive index. A small drop of the sample is placed on the prism, and the refractive index is read at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
-
Boiling Point: The boiling point is determined by heating the liquid in a distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
-
Melting Point: For substances that are solid at room temperature, the melting point is determined using a melting point apparatus. As octylbenzene's melting point is -36°C, this would require a cryostat.
-
Isotopic Purity and Molecular Weight: Mass spectrometry is the primary method for confirming the molecular weight and determining the isotopic purity of the deuterated compound.
Visualizations
Logical Relationship of Deuteration Effects
The following diagram illustrates the expected impact of deuteration on the physical properties of octylbenzene.
Caption: Logical flow from deuteration to changes in physical properties.
Experimental Workflow for Characterization
This diagram outlines the general workflow for the synthesis and physical characterization of deuterated octylbenzene.
Caption: Experimental workflow for deuterated octylbenzene synthesis and analysis.
References
A Technical Guide to Octylbenzene-d22 (CAS: 1219799-28-6)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Octylbenzene-d22 is the deuterium-labeled form of octylbenzene, where all 22 hydrogen atoms have been replaced with deuterium isotopes.[1][2] This isotopic substitution makes it a valuable tool in analytical and pharmaceutical research.[1][2] Deuterated compounds are chemically similar to their non-deuterated counterparts but have a greater mass. This mass difference allows them to be easily distinguished in mass spectrometry (MS), making them ideal for use as internal standards.[3]
The primary application of this compound is as an internal standard for quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, the incorporation of deuterium into drug molecules is a strategy used in drug development to study and potentially alter the pharmacokinetic and metabolic profiles of pharmaceuticals, a concept known as the "deuterium kinetic isotope effect". This guide provides a comprehensive overview of the technical data and common applications of this compound.
Properties and Specifications
The physical and chemical properties of this compound are summarized below. Note that while data for the deuterated compound is provided, some physical properties are listed from the non-deuterated analogue (Octylbenzene, CAS: 2189-60-8) due to limited availability of experimental data for the deuterated version. The physical properties are expected to be very similar.
Table 1: Chemical and Physical Properties
| Property | Value | Reference / Note |
| Chemical Name | n-Octylbenzene-d22 | |
| Synonym(s) | 1-Phenyloctane-d22, (1-Octyl-d17)Benzene-2,3,4,5,6-d5 | |
| CAS Number | 1219799-28-6 | |
| Molecular Formula | C₁₄D₂₂ | |
| Chemical Formula | C₆D₅(CD₂)₇CD₃ | |
| Molecular Weight | 212.46 g/mol | |
| Isotopic Enrichment | ≥ 98 atom % D | |
| Appearance | Colorless to slightly yellow liquid | Based on non-deuterated form |
| Boiling Point | 261-263 °C | Data for non-deuterated Octylbenzene |
| Melting Point | -36 °C | Data for non-deuterated Octylbenzene |
| Density | ~0.858 g/cm³ | Data for non-deuterated Octylbenzene |
| Flash Point | 107 °C | Data for non-deuterated Octylbenzene |
| Refractive Index | ~1.483-1.485 | Data for non-deuterated Octylbenzene |
Table 2: Storage and Handling
| Parameter | Recommendation | Reference |
| Storage Temperature | Room temperature or -20°C. Stock solutions can be stored below -20°C for several months. | |
| Stability | Stable if stored under recommended conditions. Re-analysis of chemical purity is advised after three years. | |
| Handling | Handle under an inert atmosphere. For higher solubility, warming to 37°C and ultrasonication can be used. | |
| Shipping | Typically shipped at ambient temperature (RT) or with blue ice upon request. |
Core Applications
Deuterium-labeled compounds are widely used in life sciences, environmental analysis, and materials science. This compound is primarily used in two key areas:
Internal Standard for Quantitative Analysis
In quantitative mass spectrometry, an internal standard (IS) is crucial for accurate and precise quantification. An ideal IS behaves chemically and physically like the analyte of interest but is distinguishable by the detector. Deuterated compounds are considered the gold standard for this purpose, especially in LC-MS applications.
This compound can be used as an IS for the quantification of octylbenzene or similar long-chain alkylbenzenes in various matrices. The IS is added at a known concentration to both calibration standards and unknown samples. Since the IS and the analyte co-elute in chromatography and experience similar ionization effects (or suppression), the ratio of the analyte's MS signal to the IS's MS signal can be used to calculate the analyte's concentration, correcting for variations in sample preparation, injection volume, and instrument response.
Pharmacokinetic and Metabolic Studies
Deuteration can alter the metabolic fate of a drug. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (often mediated by Cytochrome P450 enzymes), replacing H with D can slow down this process. This is known as the kinetic isotope effect.
This principle is used in drug discovery to:
-
Enhance Metabolic Stability: Slowing down metabolism can increase a drug's half-life and exposure, potentially leading to a more favorable dosing regimen.
-
Elucidate Metabolic Pathways: By comparing the metabolites of a deuterated versus a non-deuterated drug, researchers can pinpoint the sites of metabolic activity on the molecule.
While this compound is not a drug itself, it serves as a model compound or building block for synthesizing more complex deuterated molecules for such studies.
Experimental Protocols
No specific experimental protocols for this compound are published in detail. However, a generalized protocol for its use as an internal standard in LC-MS analysis is provided below.
General Protocol: Use as an Internal Standard in LC-MS
This protocol outlines the steps for quantifying a target analyte (e.g., Octylbenzene) in a sample matrix (e.g., environmental water or biological plasma).
1. Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte (Octylbenzene) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of the internal standard (this compound) in the same solvent, also at 1 mg/mL.
-
Store stock solutions at -20°C or -80°C to ensure stability.
2. Preparation of Calibration Standards:
-
Create a series of working calibration standards by serially diluting the analyte stock solution to cover the expected concentration range in the unknown samples.
-
Spike each calibration standard with a fixed concentration of the this compound internal standard solution. The final IS concentration should be consistent across all standards and samples.
3. Sample Preparation:
-
Thaw the unknown samples.
-
Add the same fixed amount of the this compound internal standard solution to a measured volume or weight of each unknown sample.
-
Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and IS from the matrix and remove interfering components.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase used for LC-MS analysis.
4. LC-MS Analysis:
-
Inject the prepared calibration standards and samples onto the LC-MS system.
-
Develop a chromatographic method that provides good separation and peak shape for the analyte and IS.
-
Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both the analyte (Octylbenzene) and the internal standard (this compound) using an appropriate ionization technique (e.g., ESI, APCI).
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Construct a calibration curve by plotting this peak area ratio against the known concentration of the analyte in the standards.
-
Calculate the peak area ratio for the unknown samples and use the calibration curve to determine the concentration of the analyte in those samples.
Visualized Workflows and Relationships
Diagram 1: LC-MS Quantification Workflow
Caption: Workflow for using this compound as an internal standard in LC-MS analysis.
Diagram 2: Rationale for Deuteration in Drug Metabolism Studies
Caption: The kinetic isotope effect slows metabolism at a deuterated site.
References
A Technical Guide to Octylbenzene-d22 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Octylbenzene-d22, a deuterated aromatic hydrocarbon. It is intended to serve as a key resource for professionals in research and development who require a high-purity internal standard for quantitative analytical applications. This document outlines the molecule's core properties, provides a detailed experimental protocol for its use, and illustrates the analytical workflow.
Core Properties of this compound
This compound is the deuterium-labeled version of octylbenzene. The replacement of hydrogen atoms with deuterium results in a mass shift that allows it to be distinguished from its unlabeled counterpart in mass spectrometry, without significantly altering its chemical and physical behavior. This makes it an ideal internal standard for correcting variations during sample preparation and analysis.
Quantitative Data Summary
The essential quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₁₄D₂₂ | [1] |
| Alternate Formula | C₆D₅(CD₂)₇CD₃ | |
| Molecular Weight | 212.46 g/mol | [1] |
| CAS Number | 1219799-28-6 | [1] |
| Isotopic Purity | ≥ 98 atom % D | |
| Appearance | Colorless to Light Yellow Liquid |
Application in Quantitative Analysis
This compound is primarily used as an internal standard in quantitative analysis, particularly in methods involving Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The principle of using a stable isotope-labeled internal standard (SIL-IS) is to add a known quantity of the deuterated standard to samples, calibrators, and quality controls at the beginning of the sample preparation process.[2] Since the SIL-IS has nearly identical physicochemical properties to the analyte of interest (the unlabeled octylbenzene), it experiences similar effects during extraction, derivatization, and injection.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, any variability introduced during the analytical workflow can be effectively normalized, leading to enhanced precision and accuracy.
Experimental Protocols
The following is a generalized, detailed methodology for the use of this compound as an internal standard in a typical quantitative GC-MS analysis. This protocol should be optimized based on the specific matrix, analyte concentration, and available instrumentation.
Preparation of Standard and Stock Solutions
-
Analyte Stock Solution: Prepare a stock solution of unlabeled octylbenzene in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Internal Standard Working Solution: Dilute the IS stock solution to an appropriate working concentration. This concentration should be similar to the expected concentration of the analyte in the samples.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a blank matrix (e.g., plasma, water, soil extract) to achieve a range of concentrations that bracket the expected sample concentrations.
Sample Preparation
-
Sample Collection: Collect the unknown samples to be analyzed.
-
Aliquoting: Transfer a precise volume or weight of each unknown sample, blank matrix, and calibration standard into separate extraction tubes.
-
Spiking with Internal Standard: Add a small, precise volume of the Internal Standard Working Solution to every tube (except the blank matrix used to assess interferences). Ensure the final concentration of the IS is uniform across all samples and calibrators.
-
Vortexing: Briefly vortex all tubes to ensure thorough mixing of the internal standard with the sample.
Analyte Extraction (Example: Liquid-Liquid Extraction)
-
Acidification/Basification (if necessary): Adjust the pH of the samples to optimize the extraction of octylbenzene.
-
Addition of Extraction Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, hexane) to each tube.
-
Vortexing/Shaking: Vortex or shake the tubes vigorously for several minutes to facilitate the transfer of the analyte and internal standard from the aqueous to the organic phase.
-
Centrifugation: Centrifuge the tubes to achieve complete phase separation.
-
Transfer of Organic Layer: Carefully transfer the organic layer to a clean set of tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
GC-MS Analysis
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent compatible with the GC injection system.
-
Injection: Inject an aliquot of the reconstituted sample onto the GC-MS system.
-
Chromatographic Separation: Use a suitable GC column and temperature program to achieve chromatographic separation of octylbenzene from other matrix components. The analyte and this compound should co-elute or have very close retention times.
-
Mass Spectrometric Detection: Operate the mass spectrometer in a mode that allows for the specific detection and quantification of both the analyte and the internal standard. Selected Ion Monitoring (SIM) is commonly used for this purpose, monitoring characteristic ions for both unlabeled and deuterated octylbenzene.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks corresponding to the analyte and the internal standard for all calibrators, quality controls, and unknown samples.
-
Calculate Peak Area Ratios: For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct Calibration Curve: Generate a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis). Perform a linear regression analysis to determine the best-fit line, its equation (y = mx + c), and the correlation coefficient (r²).
-
Quantify Unknown Samples: Use the peak area ratios from the unknown samples to calculate their corresponding analyte concentrations using the regression equation from the calibration curve.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for quantitative analysis using a deuterated internal standard like this compound.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
References
Technical Guide: Solubility and Storage of Octylbenzene-d22
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and recommended storage conditions for Octylbenzene-d22. Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, n-octylbenzene, to predict its solubility profile. The physical and chemical properties of deuterated and non-deuterated compounds are generally very similar.
Core Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄D₂₂ |
| Molecular Weight | 212.46 g/mol |
| CAS Number | 1219799-28-6 |
| Appearance | Colorless liquid |
Solubility Profile
Quantitative solubility data for this compound in common organic solvents is not extensively available in published literature. However, based on the non-polar aromatic hydrocarbon structure of n-octylbenzene, a qualitative solubility profile can be predicted. The principle of "like dissolves like" is the primary determinant of its solubility. N-octylbenzene is known to be immiscible with water and soluble in many organic solvents.
Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene, Xylene | Miscible | The aromatic ring and alkyl chain of octylbenzene have similar non-polar characteristics to these solvents, leading to high miscibility. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | The long alkyl chain of octylbenzene interacts favorably with the non-polar aliphatic chains of these solvents. |
| Chlorinated | Dichloromethane, Chloroform | Miscible | These solvents can effectively solvate the non-polar structure of octylbenzene. |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | While polar, these solvents can dissolve non-polar compounds to some extent. Complete miscibility may not be achieved. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The high polarity of DMSO makes it a poor solvent for the non-polar octylbenzene. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The polarity and hydrogen-bonding nature of alcohols limit their ability to dissolve the non-polar octylbenzene. Solubility is expected to decrease with increasing alcohol polarity. |
| Aqueous | Water | Immiscible[1][2] | As a non-polar hydrocarbon, octylbenzene is immiscible with the highly polar water. |
Storage and Stability
Proper storage of this compound is crucial to maintain its isotopic and chemical purity. Recommendations from various suppliers differ slightly, suggesting that the optimal storage condition may depend on the intended use and required purity over time.
Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Room Temperature | [1] |
| 2-8°C (Refrigerator) | ||
| -20°C (Freezer - for pure form) | ||
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term storage to prevent potential oxidation. | General best practice |
| Container | Tightly sealed, light-resistant container (e.g., amber glass vial). | General best practice |
| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years.[1] | [1] |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The following is a generalized experimental protocol for determining the aqueous solubility of a sparingly soluble compound like this compound, based on established methods such as the OECD Guideline 105 and ASTM E1148.
1. Principle
A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
2. Materials and Equipment
-
This compound
-
High-purity water (e.g., Type I or equivalent)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
-
Syringes and filters (hydrophobic, e.g., PTFE)
3. Procedure
-
Preparation of the Test Solution:
-
Add an excess amount of this compound to a known volume of high-purity water in a sealed, inert container (e.g., glass flask with a screw cap). The excess substance should be visible as a separate phase.
-
Prepare at least three replicate samples.
-
-
Equilibration:
-
Place the flasks in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., agitating for 24, 48, and 72 hours and analyzing the concentration at each time point). Equilibrium is reached when consecutive measurements are consistent.
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the samples to stand at the constant temperature to allow for phase separation.
-
To ensure complete separation of the undissolved substance, centrifuge the samples at a suitable speed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear, aqueous supernatant without disturbing the undissolved layer.
-
The concentration of this compound in the aqueous phase is determined using a validated analytical method, such as GC-MS. A suitable extraction of the aqueous phase with a water-immiscible organic solvent (e.g., hexane) may be necessary to concentrate the analyte before GC analysis.
-
-
Data Reporting:
-
The solubility is reported in units of mass per volume (e.g., mg/L) at the specified temperature.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process and workflow for determining the solubility of a sparingly soluble compound.
Caption: Workflow for determining the solubility of a sparingly soluble compound.
References
Navigating the Supply and Application of High-Purity Octylbenzene-d22: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, sourcing high-purity deuterated internal standards is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of high-purity Octylbenzene-d22, its key quality specifications, and a detailed experimental protocol for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS).
This compound (CAS No. 1219799-28-6), the deuterated analog of octylbenzene, serves as an ideal internal standard for mass spectrometry-based quantification. Its near-identical physicochemical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for precise correction of variations in sample preparation and instrument response.
Commercial Availability and Quality Specifications
A survey of the market reveals several reputable suppliers of high-purity this compound. The following table summarizes the key quantitative data available from these vendors, facilitating a comparative assessment for procurement. It is important to note that while some suppliers provide detailed specifications on their websites, others may require a request for a Certificate of Analysis (CoA) for complete quality information.
| Supplier | Isotopic Enrichment (atom % D) | Chemical Purity | Available Quantities |
| --INVALID-LINK-- | ≥ 98%[1][2] | ≥ 98%[3] | 0.5 g, 1 g[2] |
| --INVALID-LINK-- | ≥ 98%[3] | ≥ 98% | 0.5 g, 1 g |
| --INVALID-LINK-- | Not specified on website | Not specified on website | Inquire for details |
| --INVALID-LINK-- | Not specified on website | Purity by HPLC on CoA | Inquire for details |
| --INVALID-LINK-- | Not specified on website | ≥ 98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
Core Experimental Protocol: Quantification of an Analyte using this compound Internal Standard by LC-MS/MS
The following protocol outlines a typical workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis, a common application in pharmacokinetic studies.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same solvent used for the analyte.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a range of concentrations that encompass the expected analyte concentration in the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration. This solution will be added to all calibration standards, quality control samples, and unknown samples.
Sample Preparation
-
Thaw Samples: If biological samples (e.g., plasma, urine) are frozen, thaw them to room temperature.
-
Spike with Internal Standard: To a known volume of each sample (e.g., 100 µL), add a small, precise volume of the this compound internal standard spiking solution.
-
Protein Precipitation: For biological samples, add a protein precipitation agent (e.g., three volumes of ice-cold acetonitrile). Vortex vigorously to mix.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of the mobile phase to concentrate the analyte.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and this compound by infusing individual standard solutions.
-
Data Analysis
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard (this compound) in the chromatograms.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.
-
Calibration Curve Generation: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.
-
Quantification of Unknown Samples: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved in selecting a supplier, the following diagrams are provided.
By understanding the available commercial options and implementing a robust analytical protocol, researchers can confidently utilize high-purity this compound to achieve accurate and reproducible quantitative results in their drug development and scientific research endeavors.
References
In-Depth Technical Guide: Safety Data for n-Octylbenzene-d22
This technical guide provides a comprehensive overview of the safety data for n-Octylbenzene-d22, compiled for researchers, scientists, and professionals in drug development. The information is based on available Safety Data Sheets (SDS) and chemical property databases.
Section 1: Chemical Identification and Physical Properties
n-Octylbenzene-d22 is a deuterated form of n-octylbenzene. Below is a summary of its key identification and physical properties.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | n-Octylbenzene-d22 |
| Synonyms | 1-Phenyloctane-d22, 1-(Octyl-d17)Benzene-2,3,4,5,6-d5 |
| CAS Number | 1219799-28-6[1][2][3] |
| Molecular Formula | C₁₄D₂₂[3] |
| Molecular Weight | 212.46 g/mol [1] |
| Isotopic Enrichment | ≥98 atom % D |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | Fisher Scientific |
| Odor | Odorless | Fisher Scientific |
| Melting Point | -36 °C (-32.8 °F) | Fisher Scientific |
| Boiling Point | 261 - 263 °C (501.8 - 505.4 °F) | Fisher Scientific |
| Flash Point | 107 °C (224.6 °F) | Fisher Scientific |
| Density | 0.858 g/mL at 25 °C | ChemicalBook |
| Solubility | Immiscible with water | ChemicalBook |
| Vapor Density | 6.56 | Thermo Fisher Scientific |
Section 2: Hazard Identification and Classification
According to the available safety data sheets, n-Octylbenzene-d22 is not classified as a hazardous substance. Most sources indicate that the toxicological properties have not been fully investigated.
NFPA 704 Hazard Diamond for n-Octylbenzene:
-
Health (Blue): 0
-
Flammability (Red): 0
-
Instability (Yellow): 0
-
Special (White): N/A
(Note: This rating is for the non-deuterated form, n-Octylbenzene, but is expected to be similar for the deuterated analog.)
Section 3: Experimental Protocols
The specific experimental protocols used to determine the quantitative data presented in this guide are not detailed in the source Safety Data Sheets. Standard methods, such as those prescribed by the OECD or ASTM, are typically used for determining physicochemical properties like melting point, boiling point, and flash point. However, without explicit citation in the source documents, the exact methodologies cannot be provided.
Section 4: Handling, Storage, and Personal Protection
Proper handling and storage are crucial for maintaining the integrity and safety of n-Octylbenzene-d22.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mists.
-
Do not ingest. If swallowed, seek immediate medical assistance.
-
Wash hands thoroughly after handling.
-
Use in a well-ventilated area or under a laboratory fume hood.
Storage
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Store at room temperature.
-
Incompatible materials include strong oxidizing agents.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended personal protective equipment when handling n-Octylbenzene-d22.
Section 5: First-Aid Measures
The following flowchart details the appropriate first-aid response in case of exposure to n-Octylbenzene-d22.
References
The deuterium switch: An in-depth guide to the role of deuterated compounds in pharmaceutical research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful tool in pharmaceutical research and development. This "deuterium switch" can significantly alter a drug's metabolic profile, leading to tangible improvements in pharmacokinetic properties, safety, and efficacy. The core principle behind this strategy is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve the cleavage of this bond. This guide provides a comprehensive technical overview of the role of deuterated compounds in modern drug development, including quantitative comparisons of key drugs, detailed experimental protocols, and visualizations of relevant pathways and workflows.
The Kinetic Isotope Effect: The Scientific Foundation of Deuterated Drugs
Deuterium, with a neutron in its nucleus in addition to a proton, is approximately twice as heavy as hydrogen (protium).[1] This mass difference results in a lower vibrational frequency and a stronger, more stable covalent bond with carbon (C-D) compared to a carbon-hydrogen (C-H) bond.[1][2] Consequently, more energy is required to break a C-D bond than a C-H bond.[2]
In drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[2] By selectively replacing hydrogen atoms at these metabolic "hot spots" with deuterium, the rate of metabolism can be significantly reduced. This phenomenon is known as the deuterium kinetic isotope effect (KIE). The practical implications of leveraging the KIE in drug design are profound:
-
Improved Metabolic Stability and Increased Half-Life: Slower metabolism leads to a longer drug half-life (t½), which can reduce dosing frequency and improve patient compliance.
-
Enhanced Drug Exposure: A reduction in metabolic clearance can lead to higher overall drug exposure, as measured by the area under the concentration-time curve (AUC).
-
Reduced Formation of Toxic Metabolites: By slowing metabolism at a specific site, the formation of potentially toxic or reactive metabolites can be minimized, leading to an improved safety profile.
-
Altered Metabolite Profiles: Deuteration can shift metabolic pathways, favoring the formation of more desirable or active metabolites.
Quantitative Impact of Deuteration on Pharmacokinetics
The "deuterium switch" has been successfully applied to several drugs, with deutetrabenazine being the first deuterated drug to receive FDA approval in 2017. The following tables summarize the pharmacokinetic improvements observed for several deuterated drugs compared to their non-deuterated counterparts.
Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine
Deutetrabenazine is a deuterated analog of tetrabenazine, used for treating chorea associated with Huntington's disease and tardive dyskinesia. Deuteration of the two methoxy groups slows their metabolism by CYP2D6, the primary metabolic pathway for tetrabenazine.
| Parameter | Deutetrabenazine (and its deuterated metabolites) | Tetrabenazine (and its non-deuterated metabolites) | Fold Change | Reference |
| Half-life (t½) of total active metabolites (α+β)-HTBZ | ~9.4 hours | ~4.5 hours | ~2.1x increase | |
| AUC of total active metabolites (α+β)-HTBZ | ~2x higher at equivalent doses | Baseline | ~2x increase | |
| Cmax of total active metabolites (α+β)-HTBZ | Lower than tetrabenazine at therapeutically comparable doses | Higher than deutetrabenazine at therapeutically comparable doses | Lower peaks | |
| Dosing Frequency | Twice daily | Three times daily | Reduced |
HTBZ: Dihydrotetrabenazine
Table 2: Pharmacokinetic Data for Other Notable Deuterated Drugs
| Drug | Deuterated Form | Non-Deuterated Form | Key Pharmacokinetic Improvement | Reference |
| Dextromethorphan | AVP-786 (d6-dextromethorphan with quinidine) | Dextromethorphan with quinidine | Deuteration slows metabolism by CYP2D6, allowing for a lower dose of quinidine (a CYP2D6 inhibitor) to achieve therapeutic dextromethorphan levels. | |
| Ruxolitinib | CTP-543 (deuruxolitinib) | Ruxolitinib | The half-life of CTP-543 was found to be approximately 3.3 hours, similar to that reported for non-deuterated ruxolitinib. However, deuteration may provide a more consistent exposure profile. | |
| Deucravacitinib | Deucravacitinib | (No direct non-deuterated comparator in clinical use) | A de novo deuterated drug, it exhibits a median time to maximum concentration (Tmax) of 2 to 3 hours and has an absolute bioavailability of 99%. |
Key Signaling and Metabolic Pathways
The metabolic pathway of tetrabenazine is a prime example of how deuteration can beneficially alter drug metabolism. Tetrabenazine is extensively metabolized by CYP2D6 to its active metabolites, α- and β-dihydrotetrabenazine (HTBZ), which are then further metabolized. Deuteration of the methoxy groups in deutetrabenazine slows this metabolic process.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog.
Objective: To determine the rate of disappearance of the test compounds when incubated with human liver microsomes, a source of drug-metabolizing enzymes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice.
-
Prepare a master mix containing the liver microsomes in phosphate buffer. The final protein concentration is typically 0.5-1.0 mg/mL.
-
-
Incubation:
-
Pre-warm the master mix at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Compare the calculated half-lives of the deuterated and non-deuterated compounds.
-
In Vivo Rodent Pharmacokinetic Study
This protocol provides a general framework for an in vivo pharmacokinetic study in rats to compare a deuterated compound and its non-deuterated analog.
Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration to rats.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Appropriate vehicle for drug formulation (e.g., saline, PEG400)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the rats to the housing conditions for at least one week.
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: one to receive the deuterated compound and one for the non-deuterated compound.
-
Administer a single oral dose of the test compound (formulated in a suitable vehicle) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in rat plasma.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.
-
Statistically compare the pharmacokinetic parameters between the two groups.
-
Synthesis and Analytical Characterization
Synthesis of Deuterated Compounds
The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated starting materials or reagents. For example, the synthesis of deutetrabenazine can involve the use of deuterated methanol (CD3OD) to introduce the deuterated methoxy groups. The specific synthetic route will depend on the target molecule and the desired position of deuteration.
Analytical Characterization
The analytical characterization of deuterated compounds is crucial to confirm the location and extent of deuterium incorporation and to determine the isotopic purity. A combination of analytical techniques is often employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to observe the disappearance of a proton signal at the site of deuteration, while ²H-NMR directly detects the deuterium signal.
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is used to determine the molecular weight of the compound, confirming the incorporation of deuterium. High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition.
Conclusion
The strategic incorporation of deuterium into drug molecules represents a mature and valuable strategy in pharmaceutical research. By leveraging the kinetic isotope effect, drug developers can fine-tune the pharmacokinetic and metabolic properties of compounds, leading to drugs with improved efficacy, safety, and patient convenience. As our understanding of drug metabolism continues to grow, the precision application of deuterium will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
Methodological & Application
Application Note: High-Throughput Quantification of Aromatic Hydrocarbons in Environmental Samples Using Octylbenzene-d22 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of a panel of aromatic hydrocarbons in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, Octylbenzene-d22 is employed as an internal standard.[1][2] The use of a deuterated internal standard that closely mimics the chemical behavior of the target analytes allows for effective correction of matrix effects, variations in sample preparation, and instrument response fluctuations.[1] This methodology provides a reliable workflow for environmental monitoring and research applications.
Introduction
Aromatic hydrocarbons are a class of organic compounds that are of significant environmental concern due to their potential toxicity and persistence. Accurate and sensitive quantification of these compounds in complex matrices such as environmental water is crucial for regulatory compliance and environmental risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[3]
A key challenge in quantitative LC-MS/MS analysis is the potential for variability introduced during sample preparation and analysis.[4] The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to overcome these challenges. An ideal internal standard co-elutes with the target analytes and experiences similar ionization efficiency and matrix effects. This compound, a deuterated form of octylbenzene, serves as an excellent internal standard for the quantification of various aromatic hydrocarbons due to its structural similarity and distinct mass difference from the unlabeled analytes.
This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of target aromatic hydrocarbons from water samples, utilizing this compound as the internal standard.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: LC-MS/MS workflow for aromatic hydrocarbon analysis.
Detailed Protocols
Sample Preparation
-
Sample Collection: Collect 50 mL of the water sample in a clean glass container.
-
Internal Standard Spiking: To each sample, add 50 µL of a 1 µg/mL solution of this compound in methanol.
-
Liquid-Liquid Extraction:
-
Transfer the spiked sample to a 100 mL separatory funnel.
-
Add 25 mL of n-hexane to the funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Collect the organic (upper) layer.
-
Repeat the extraction with a fresh 25 mL of n-hexane.
-
Combine the organic extracts.
-
-
Evaporation: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (80:20 acetonitrile:water).
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzene | 79.1 | 52.1 | 15 |
| Toluene | 93.1 | 65.1 | 18 |
| Ethylbenzene | 107.1 | 91.1 | 12 |
| o-Xylene | 107.1 | 91.1 | 12 |
| This compound (IS) | 213.3 | 100.2 | 20 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of target aromatic hydrocarbons in spiked water samples.
Linearity
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The method showed excellent linearity over the concentration range of 1-500 ng/mL for all analytes, with correlation coefficients (R²) greater than 0.995.
| Analyte | Calibration Range (ng/mL) | R² |
| Benzene | 1 - 500 | 0.998 |
| Toluene | 1 - 500 | 0.997 |
| Ethylbenzene | 1 - 500 | 0.999 |
| o-Xylene | 1 - 500 | 0.996 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing replicate (n=6) spiked samples at three different concentration levels (low, medium, and high).
| Analyte | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL, mean ± SD) | Accuracy (%) | Precision (%RSD) |
| Benzene | 10 | 9.8 ± 0.5 | 98.0 | 5.1 |
| 100 | 102.1 ± 4.2 | 102.1 | 4.1 | |
| 400 | 395.6 ± 15.8 | 98.9 | 4.0 | |
| Toluene | 10 | 10.3 ± 0.6 | 103.0 | 5.8 |
| 100 | 97.5 ± 3.9 | 97.5 | 4.0 | |
| 400 | 408.2 ± 18.0 | 102.1 | 4.4 | |
| Ethylbenzene | 10 | 9.5 ± 0.4 | 95.0 | 4.2 |
| 100 | 101.3 ± 3.5 | 101.3 | 3.5 | |
| 400 | 390.1 ± 14.8 | 97.5 | 3.8 | |
| o-Xylene | 10 | 10.5 ± 0.7 | 105.0 | 6.7 |
| 100 | 98.9 ± 4.5 | 98.9 | 4.6 | |
| 400 | 410.3 ± 19.3 | 102.6 | 4.7 |
Matrix Effect
The matrix effect was assessed by comparing the peak area of an analyte in a post-extraction spiked sample to that of a pure standard solution. The use of this compound effectively compensated for matrix-induced signal suppression or enhancement.
| Analyte | Matrix Effect (%) |
| Benzene | 95.2 |
| Toluene | 98.1 |
| Ethylbenzene | 96.5 |
| o-Xylene | 97.3 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of using an internal standard to correct for analytical variability.
Caption: Correction of variability using an internal standard.
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of aromatic hydrocarbons in water samples. The use of this compound as an internal standard is critical for correcting analytical variability and ensuring the reliability of the results. The described protocol is suitable for high-throughput environmental testing laboratories and research institutions.
References
Application Notes and Protocols for the Preparation of Octylbenzene-d22 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Octylbenzene-d22 stock solutions, intended for use as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is a deuterated analog of octylbenzene, commonly employed as an internal standard for the quantification of aromatic hydrocarbons and other analytes in various matrices, including environmental and biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is a robust method in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). This technique corrects for the loss of analyte during sample preparation and compensates for variations in instrument response, thereby enhancing the accuracy and precision of quantitative measurements.
The near-identical chemical and physical properties of this compound to its unlabeled counterpart ensure similar behavior during extraction, chromatography, and ionization. This co-elution characteristic is crucial for reliable quantification.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide typical concentration ranges for stock and working solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄D₂₂ |
| Molecular Weight | ~212.46 g/mol |
| Isotopic Enrichment | Typically ≥98 atom % D |
| Appearance | Colorless liquid |
| Storage Conditions | Room temperature, in a well-sealed container |
| Stability | Stable under recommended storage conditions |
Table 2: Recommended Solvents and Stock Solution Concentrations
| Solvent | Suitability | Typical Stock Concentration | Notes |
| Methanol | High | 1.0 mg/mL | Preferred for LC-MS applications due to its polarity and compatibility with reversed-phase chromatography. |
| Acetonitrile | High | 1.0 mg/mL | Widely used for both LC-MS and GC-MS. Good solubilizing power for aromatic compounds. |
| Dichloromethane | High | 1.0 mg/mL | Excellent solvent for aromatic hydrocarbons, often used in sample extraction for GC-MS analysis. |
| Hexane | High | 1.0 mg/mL | Suitable for GC-MS applications, particularly for non-polar analytes. |
Table 3: Typical Working Solution Concentrations for Mass Spectrometry Applications
| Application | Typical Working Concentration Range | Dilution Solvent |
| GC-MS | 1 - 10 µg/mL | Methanol, Acetonitrile, Hexane |
| LC-MS/MS | 10 - 100 ng/mL | Methanol, Acetonitrile |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a 1.0 mg/mL stock solution of this compound and subsequent working solutions for use in quantitative analysis.
Materials and Equipment
-
This compound (neat material)
-
High-purity solvents (Methanol, Acetonitrile, or Dichloromethane; HPLC or LC-MS grade)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL; Class A)
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
Amber glass vials with PTFE-lined screw caps for storage
Safety Precautions
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Preparation of 1.0 mg/mL Stock Solution
-
Tare the Balance: Place a clean, dry weighing vessel (e.g., a small glass vial or boat) on the analytical balance and tare the weight.
-
Weigh this compound: Carefully transfer approximately 1.0 mg of neat this compound into the tared weighing vessel. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound to a 1.0 mL Class A volumetric flask. This can be achieved by rinsing the weighing vessel multiple times with small volumes of the chosen solvent (e.g., methanol) and transferring the rinsate into the volumetric flask.
-
Dilution to Volume: Add the solvent to the volumetric flask until it is approximately half-full. Gently swirl the flask to ensure the this compound is fully dissolved.
-
Final Volume Adjustment: Carefully add the solvent dropwise to bring the bottom of the meniscus to the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is thoroughly mixed. Alternatively, use a vortex mixer for a short duration.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined screw cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store at room temperature.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentration. The following is an example of preparing a 10 µg/mL working solution.
-
Pipette Stock Solution: Using a calibrated micropipette, transfer 100 µL of the 1.0 mg/mL this compound stock solution into a 10 mL Class A volumetric flask.
-
Dilute to Volume: Add the appropriate solvent (e.g., methanol or acetonitrile) to the flask, bringing the final volume to the 10 mL mark.
-
Homogenize: Cap the flask and invert several times to ensure thorough mixing.
-
Storage: Transfer the working solution to a labeled amber glass vial and store under the same conditions as the stock solution.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Application of Octylbenzene-d22 in Pharmacokinetic Studies: A Guide for Researchers
Introduction
In the realm of drug discovery and development, pharmacokinetic (PK) studies are pivotal for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate. Accurate quantification of the analyte in complex biological matrices is the cornerstone of reliable PK data. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative bioanalysis, primarily when using mass spectrometry-based detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Octylbenzene-d22, the deuterated analog of octylbenzene, serves as an ideal internal standard for the quantification of non-deuterated octylbenzene or other structurally similar aromatic compounds in biological samples. Its utility stems from the fact that it co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer, while being distinguishable by its higher mass. This allows for the correction of variability introduced during sample preparation and analysis.[1][2]
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in pharmacokinetic studies. It is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.
Data Presentation: Bioanalytical Method Validation Parameters
The validation of a bioanalytical method is crucial to ensure its reliability for the quantification of analytes in biological samples.[3][4][5] The following table summarizes the key validation parameters and their typical acceptance criteria for a method employing a deuterated internal standard like this compound.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤ 20%. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible for the analyte and internal standard. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |
Experimental Protocols
The following protocols are representative examples for the use of this compound as an internal standard in a pharmacokinetic study for the quantification of a hypothetical analyte, "Compound X" (structurally similar to octylbenzene), in plasma using GC-MS.
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw plasma samples from -80°C storage at room temperature. Vortex mix for 10 seconds.
-
Aliquoting: Aliquot 100 µL of plasma sample, calibration standards, and quality control (QC) samples into 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to all tubes except for the blank plasma.
-
Vortexing: Vortex mix the tubes for 10 seconds.
-
Extraction: Add 500 µL of extraction solvent (e.g., ethyl acetate or hexane).
-
Mixing: Vortex mix vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., hexane).
-
Transfer: Transfer the reconstituted sample to a GC vial with a micro-insert for analysis.
Protocol 2: GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890A or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5975C or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Impact (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Example):
-
Compound X: m/z 91, 105, 190
-
This compound (IS): m/z 98, 112, 212
-
-
Data Analysis:
-
Integrate the peak areas of the target analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve using a weighted (1/x²) linear regression.
-
Visualizations
Experimental Workflow
Caption: Workflow for a pharmacokinetic study using this compound as an internal standard.
Principle of Stable Isotope-Labeled Internal Standard
Caption: Correction for variability using a stable isotope-labeled internal standard.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. population-protection.eu [population-protection.eu]
- 3. jetir.org [jetir.org]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Note: Quantitative Bioanalysis Using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of quantitative bioanalysis, particularly within drug development and clinical research, achieving accurate and precise measurement of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[2] To overcome these challenges, an internal standard (IS) is incorporated into the analytical workflow.[3]
Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely regarded as the "gold standard".[4] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically and physically almost identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization. However, the difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of the deuterated standard to all samples, calibrators, and quality controls at the beginning of the analytical process, it serves as a reliable control to correct for variations. This technique, known as isotope dilution mass spectrometry, significantly improves the accuracy, precision, and robustness of the bioanalytical method.
Advantages of Deuterated Internal Standards
The primary advantages of using deuterated internal standards include:
-
Correction for Matrix Effects: Biological matrices like plasma and urine contain numerous endogenous components that can co-elute with the analyte and interfere with its ionization in the mass spectrometer. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate normalization of the analyte's signal, leading to more reliable quantification.
-
Compensation for Sample Preparation Variability: Losses of the analyte can occur during various sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Since the deuterated standard is added at the beginning of the process, it experiences the same procedural losses as the analyte. The ratio of the analyte to the internal standard remains constant, thus correcting for this variability.
-
Improved Precision and Accuracy: By accounting for both sample preparation and matrix-induced variations, deuterated internal standards lead to a significant improvement in the overall precision and accuracy of the quantitative results. Studies have shown that methods employing deuterated standards exhibit lower coefficients of variation (CV%) compared to those using structural analogs.
Experimental Protocol: Quantification of Rosuvastatin in Human Plasma
This protocol describes a sensitive and selective LC-MS/MS method for the quantification of rosuvastatin in human plasma using its deuterated analog, rosuvastatin-d6, as the internal standard.
1. Materials and Reagents
-
Rosuvastatin reference standard
-
Rosuvastatin-d6 (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Rosuvastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of rosuvastatin in methanol.
-
Rosuvastatin-d6 Stock Solution (1 mg/mL): Dissolve rosuvastatin-d6 in methanol.
-
Rosuvastatin Working Solutions: Prepare a series of working solutions by serially diluting the rosuvastatin stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the rosuvastatin-d6 stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QC samples, spike the appropriate amount of rosuvastatin working solution.
-
Add 150 µL of the internal standard spiking solution (100 ng/mL rosuvastatin-d6 in acetonitrile) to all tubes.
-
Vortex each tube for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of rosuvastatin from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Rosuvastatin: [M+H]+ → fragment ion
-
Rosuvastatin-d6: [M+H]+ → fragment ion (Note: Specific MRM transitions should be optimized for the instrument being used.)
-
5. Data Processing and Quantification
-
Integrate the chromatographic peaks for both rosuvastatin and rosuvastatin-d6.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of rosuvastatin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize typical data obtained from a validation experiment using the described protocol.
Table 1: Calibration Curve Data for Rosuvastatin
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 1,520 | 510,000 | 0.00298 | 1.0 | 100.0 |
| 5.0 | 7,650 | 515,000 | 0.01485 | 5.1 | 102.0 |
| 25.0 | 38,000 | 512,000 | 0.07422 | 24.8 | 99.2 |
| 100.0 | 151,000 | 508,000 | 0.29724 | 99.5 | 99.5 |
| 500.0 | 755,000 | 511,000 | 1.47750 | 498.0 | 99.6 |
| 1000.0 | 1,500,000 | 505,000 | 2.97030 | 999.0 | 99.9 |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | CV (%) | Accuracy (%) |
| Low QC | 3.0 | 6 | 3.1 | 4.5 | 103.3 |
| Mid QC | 300.0 | 6 | 295.5 | 3.2 | 98.5 |
| High QC | 800.0 | 6 | 808.0 | 2.8 | 101.0 |
Visualizations
Caption: Generalized workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Principle of variability correction using a deuterated internal standard.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
Application Notes: Octylbenzene-d22 as a Hydrophobic Quality Control and Normalization Standard for Mass Spectrometry-Based Proteomics
Introduction
Octylbenzene-d22 is a synthetic, heavily deuterated aromatic compound. Its non-biological origin, chemical inertness, and distinct hydrophobic character make it an excellent candidate for a quality control (QC) and internal normalization standard in proteomics workflows that utilize reverse-phase liquid chromatography (RPLC). Spiked into every sample, it provides a constant reference point to assess system stability and normalize signal intensity variations.
Key Applications
-
System Suitability and Performance Monitoring: Consistent analysis of this compound allows for the real-time monitoring of the entire LC-MS system. Tracking its retention time, peak shape, and signal intensity provides a clear indicator of the stability and performance of the chromatography and mass spectrometer. Deviations in these metrics can signal issues such as column degradation, pump malfunction, or a decline in ion source efficiency.
-
Chromatographic Retention Time (RT) Calibration: As a hydrophobic compound, this compound typically elutes late in a standard reverse-phase gradient. This makes it a valuable marker for assessing the stability of the chromatographic gradient and for aligning retention times across multiple runs, which is critical for accurate peptide identification and quantification in large-scale studies.
-
Internal Standard for Signal Normalization: When introduced at a constant concentration across all samples in an experiment, the signal intensity of this compound can be used to normalize the intensity of target peptides. This process corrects for variations in sample loading, ionization efficiency, and detector response, thereby improving the accuracy of quantitative comparisons between samples.
Advantages of this compound
-
No Biological Interference: Being a synthetic molecule, it does not co-elute with or suppress the ionization of endogenous peptides, ensuring that it does not interfere with the primary biological analysis.
-
High Isotopic Purity: The heavy deuteration (22 deuterium atoms) provides a significant mass shift from any potential unlabeled counterpart, resulting in a clean, unambiguous signal in a complex sample matrix.
-
Chemical Stability: It is resistant to degradation during sample preparation and analysis.
-
Hydrophobicity: Its strong retention on C18 and other reverse-phase columns makes it an excellent probe for the upper end of the hydrophobicity range of a typical proteomics gradient.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare standardized, high-purity stock and working solutions of this compound for consistent use across multiple experiments.
Materials:
-
This compound (≥98% isotopic purity)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Low-adhesion polypropylene microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Carefully weigh 1 mg of this compound and transfer it to a 1.5 mL low-adhesion microcentrifuge tube.
-
Add 1 mL of 100% ACN to dissolve the compound completely.
-
Vortex for 60 seconds and visually inspect to ensure full dissolution. This is the Stock Solution .
-
Store at -20°C. This solution is stable for up to 12 months.
-
-
Working Solution (10 µg/mL):
-
Thaw the Stock Solution on ice.
-
Pipette 10 µL of the 1 mg/mL Stock Solution into a new 1.5 mL tube.
-
Add 990 µL of 50% ACN / 50% water.
-
Vortex thoroughly. This is the Working Solution .
-
Store at 4°C for short-term use (up to 1 month) or at -20°C for long-term storage.
-
Protocol 2: System Suitability Testing with this compound
Objective: To assess the performance and stability of the LC-MS system prior to and during an analytical run.
Methodology:
-
Sample Preparation:
-
Prepare a quality control sample, which could be a pooled sample digest or a standard protein digest (e.g., BSA or K562 cell lysate).
-
Spike the QC sample with the this compound Working Solution to a final concentration of 100 fmol/µL. For example, add 1 µL of the 10 µg/mL Working Solution to 99 µL of the digested sample.
-
-
LC-MS Analysis:
-
Set up the LC-MS method with your standard gradient for proteomics analysis (e.g., a 60-minute gradient from 5% to 40% ACN).
-
Inject the spiked QC sample at the beginning of the sequence, at regular intervals (e.g., every 10 samples), and at the end of the sequence.
-
Acquire data in a method that includes the m/z value for this compound (e.g., using a targeted inclusion list or full MS scan). The monoisotopic m/z for [M+H]+ of C14H3D22 is approximately 213.35.
-
-
Data Analysis:
-
Extract the ion chromatogram for this compound from each QC run.
-
Record the retention time, peak area (intensity), and mass accuracy for each injection.
-
Plot these values over time to monitor system performance. Establish acceptance criteria (e.g., RT drift < 2%, Intensity CV < 15%, Mass Error < 5 ppm).
-
Protocol 3: Normalization of Peptide Signal Intensity using this compound
Objective: To correct for systematic, non-biological variations in peptide signal intensity across multiple samples.
Methodology:
-
Sample Preparation:
-
Following protein extraction and enzymatic digestion (e.g., with trypsin), determine the peptide concentration of each sample using a quantitative assay (e.g., BCA or Qubit).
-
Aliquot an equal amount of total peptide for each sample (e.g., 1 µg).
-
Spike each individual sample with a fixed amount of the this compound Working Solution. For example, add 1 µL of the 10 µg/mL Working Solution to each sample prior to LC-MS analysis. It is critical that the exact same amount is added to every sample.
-
-
LC-MS Analysis:
-
Analyze all samples using the same LC-MS method.
-
-
Data Processing:
-
Using your data analysis software (e.g., MaxQuant, Skyline, or vendor-specific software), extract the peak areas for all identified peptides and for this compound in each run.
-
For each sample, calculate a normalization factor (NF) based on the this compound peak area:
-
NF = (Median this compound Peak Area across all samples) / (this compound Peak Area in the individual sample)
-
-
Multiply the peak area of every peptide in a given sample by that sample's NF to obtain the normalized peak area.
-
Perform all subsequent quantitative comparisons using these normalized peak areas.
-
Data Presentation
Table 1: Representative System Suitability Metrics for this compound Monitored Over an Analytical Sequence
| Injection ID | Timepoint (Hour) | Retention Time (min) | Peak Intensity (x10^6) | Mass Accuracy (ppm) |
| QC_01 | 0 | 52.15 | 8.54 | 1.2 |
| QC_02 | 10 | 52.18 | 8.31 | 0.9 |
| QC_03 | 20 | 52.25 | 7.99 | 1.5 |
| QC_04 | 30 | 52.31 | 7.65 | 1.8 |
| QC_05 | 40 | 52.35 | 7.42 | 2.1 |
This table illustrates a slight drift in retention time and a decrease in signal intensity over a 40-hour period, indicating a potential need for column washing or instrument recalibration.
Table 2: Example of Peptide Quantification Data Before and After Normalization with this compound
| Sample ID | Peptide Sequence | Unnormalized Peak Area | This compound Peak Area | Normalization Factor | Normalized Peak Area |
| Control_1 | VGVNGFGR | 1,250,000 | 8,540,000 | 0.94 | 1,175,000 |
| Control_2 | VGVNGFGR | 1,100,000 | 7,810,000 | 1.03 | 1,133,000 |
| Treated_1 | VGVNGFGR | 2,800,000 | 8,990,000 | 0.89 | 2,492,000 |
| Treated_2 | VGVNGFGR | 2,350,000 | 7,550,000 | 1.06 | 2,491,000 |
Visualizations
Application Note: High-Sensitivity GC-MS Method for the Separation and Quantification of Octylbenzene-d22
Abstract
This application note details a robust and sensitive method for the separation and quantification of Octylbenzene-d22 using gas chromatography-mass spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals who require accurate analysis of deuterated aromatic compounds. The methodology employs a standard non-polar capillary column and electron ionization (EI) mass spectrometry, providing excellent chromatographic resolution and mass spectral identification. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to ensure ease of replication and implementation in a laboratory setting.
Introduction
Octylbenzene and its deuterated analogues are important compounds in various fields, including environmental analysis and as internal standards in quantitative mass spectrometry.[1] The use of deuterated standards, such as this compound, in isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying analytes, as it effectively corrects for sample loss during preparation and analysis.[1] This application note provides a detailed protocol for the separation and analysis of this compound, ensuring high sensitivity and reproducibility. The method is based on established procedures for the analysis of long-chain alkylbenzenes and other aromatic hydrocarbons.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent such as hexane or dichloromethane at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
If this compound is used as an internal standard, spike the calibration standards and samples with a consistent concentration of the deuterated standard.
-
-
Sample Extraction (from a solid matrix, e.g., soil or tissue):
-
Accurately weigh 5-10 g of the homogenized sample into a clean extraction vessel.
-
Add a known amount of a suitable extraction solvent (e.g., hexane:acetone 1:1 v/v).
-
Vortex or sonicate the sample for 15-20 minutes to ensure efficient extraction.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters have been optimized for the separation of this compound.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm id, 0.25 µm film thickness) or equivalent[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet | Split/Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutesRamp to 280°C at a rate of 15°C/minHold at 280°C for 10 minutes |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan |
| Transfer Line Temperature | 285°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Full Scan Range | m/z 50-350 |
| SIM Ions for this compound | Quantifier: m/z 114Qualifier 1: m/z 212Qualifier 2: m/z 98 |
Note: The molecular weight of this compound (C14H2D22) is approximately 212.5 g/mol . The selected ions are based on common fragmentation patterns of alkylbenzenes, with the deuterated fragments having a higher mass-to-charge ratio.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described method.
Table 3: Quantitative Data Summary
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 12-15 minutes |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.5 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 10% |
Workflow Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the separation and quantification of this compound. The provided protocols and instrumental parameters can be readily implemented in analytical laboratories. The use of a standard HP-5MS column and electron ionization allows for robust and reproducible results. This method is suitable for a wide range of applications, from environmental monitoring to its use as an internal standard in complex matrices.
References
Application Notes and Protocols for Spiking Octylbenzene-d22 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly in drug development and toxicology, the accuracy and precision of analytical methods are paramount. The use of internal standards is a fundamental practice to control for variability during sample preparation, extraction, and analysis by mass spectrometry (MS). Among the various types of internal standards, stable isotope-labeled (SIL) compounds, especially deuterated standards, are considered the "gold standard".[1][2][3] Octylbenzene-d22, the deuterated analog of octylbenzene, serves as an excellent internal standard for the quantification of non-polar, aromatic compounds in complex biological matrices.
This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in biological samples. Its physicochemical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly throughout the analytical process, thus providing reliable correction for analyte losses and matrix effects.[4]
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the biological sample containing the unknown quantity of the analyte (e.g., Octylbenzene). The analyte and the internal standard are then co-extracted and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Since the deuterated standard is chemically identical to the analyte, it experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, the initial concentration of the analyte can be accurately determined.
Principle of Isotope Dilution using an Internal Standard.
Experimental Protocols
Materials and Reagents
-
This compound (Purity ≥ 98 atom % D)
-
Analyte of interest (e.g., Octylbenzene, analytical standard grade)
-
Organic solvents (e.g., Methanol, Acetonitrile, Hexane, Dichloromethane; HPLC or GC grade)
-
Biological matrix (e.g., blank human plasma, urine)
-
Calibrated pipettes and tips
-
Volumetric flasks
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable organic solvent (e.g., Methanol) in a 10 mL volumetric flask.
-
Ensure the compound is fully dissolved by vortexing.
-
Store the stock solution at -20°C in an amber vial.
-
-
Analyte Stock Solution (1 mg/mL):
-
Prepare in the same manner as the IS stock solution using the non-labeled analyte.
-
-
Internal Standard (IS) Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the IS stock solution with the appropriate solvent. For example, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the solvent.
-
The concentration of the working solution should be chosen to yield a response similar to the analyte in the middle of the calibration range.
-
-
Analyte Working Solutions for Calibration Curve:
-
Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards at various concentrations.
-
Protocol for Spiking Biological Samples
This protocol outlines a general procedure for spiking plasma samples. Modifications may be necessary for other biological matrices.
-
Sample Thawing:
-
Thaw frozen biological samples (e.g., plasma) on ice or at room temperature.
-
Vortex the samples gently to ensure homogeneity.
-
-
Spiking Procedure:
-
Aliquot a specific volume of the biological sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add a small, precise volume of the IS working solution (e.g., 10 µL of 10 µg/mL IS working solution) to each sample, calibration standard, and quality control (QC) sample.[5]
-
The volume of the spiking solution should be minimal (e.g., ≤ 5% of the sample volume) to avoid altering the matrix composition significantly.
-
Vortex each tube for 10-15 seconds to ensure thorough mixing.
-
-
Sample Preparation (Example: Protein Precipitation):
-
Add a protein precipitation agent (e.g., 300 µL of cold acetonitrile) to the spiked sample.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
-
Experimental workflow for spiking and sample preparation.
Data Presentation and Method Validation
A thorough validation of the analytical method should be performed to ensure its reliability. Key validation parameters are summarized below. The following tables present representative data for a hypothetical assay using this compound as an internal standard.
Accuracy and Precision
Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 5.0 | 4.9 | 98.0 | 4.5 |
| Medium | 50.0 | 51.2 | 102.4 | 3.2 |
| High | 400.0 | 395.6 | 98.9 | 2.8 |
Matrix Effect and Recovery
The matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. Recovery assesses the efficiency of the extraction process.
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 85.2 | 86.1 | 99.0 |
| High | 84.7 | 85.5 | 99.1 |
Data is representative and for illustrative purposes only.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of non-polar aromatic compounds in biological matrices. Its properties as a stable isotope-labeled standard allow for effective compensation of analytical variability, leading to high accuracy and precision. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this compound in their analytical workflows.
References
Application of Deuterated Aromatic Hydrocarbons in Environmental Analysis: Notes and Protocols
Introduction
Deuterated aromatic hydrocarbons are essential tools in modern environmental analysis, serving as robust internal standards for the accurate quantification of their non-deuterated counterparts, such as Polycyclic Aromatic Hydrocarbons (PAHs) and Volatile Organic Compounds (VOCs).[1][2][3] These isotopically labeled compounds are chemically identical to the target analytes but have a greater mass due to the replacement of hydrogen atoms with deuterium. This property allows for their differentiation by mass spectrometry, enabling a powerful analytical technique known as isotope dilution mass spectrometry (IDMS).[1][4] The IDMS method is highly regarded for its ability to correct for the loss of analytes during sample preparation and analysis, as well as to compensate for matrix effects that can suppress or enhance the analytical signal. This high degree of accuracy and precision makes it a cornerstone for regulatory monitoring and environmental forensics.
This document provides detailed application notes and experimental protocols for the use of deuterated aromatic hydrocarbons in the analysis of environmental samples, targeted at researchers, scientists, and professionals in related fields.
Application Note 1: Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil and Sediment
1.1. Principle
The quantification of PAHs in complex matrices like soil and sediment is accomplished by spiking a known amount of a mixture of deuterated PAH internal standards into the sample prior to extraction. The sample is then subjected to an extraction procedure, such as Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), or Soxhlet extraction, followed by cleanup using techniques like Solid Phase Extraction (SPE). The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), typically in the Selected Ion Monitoring (SIM) mode. By comparing the response of the native PAH to its corresponding deuterated internal standard, a precise and accurate concentration can be determined, irrespective of losses during the analytical workflow. The US Environmental Protection Agency (EPA) lists 16 priority PAHs for monitoring due to their potential carcinogenicity and teratogenicity.
1.2. Experimental Workflow
Caption: Workflow for the analysis of PAHs in soil and sediment using deuterated internal standards.
1.3. Protocol: PAH Analysis in Soil/Sediment by GC-MS (Isotope Dilution)
1.3.1. Materials and Reagents
-
Solvents: Dichloromethane (DCM), acetone, hexane (pesticide residue grade or equivalent).
-
Deuterated PAH Internal Standard Mix: Containing deuterated analogs of the target PAHs (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12, Benzo[a]pyrene-d12).
-
Calibration Standards: A certified standard mixture of the 16 EPA priority PAHs.
-
Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges.
-
Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours.
-
Sample Collection Jars: Amber glass with PTFE-lined caps.
1.3.2. Sample Preparation and Extraction
-
Homogenization: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample thoroughly.
-
Spiking: Weigh approximately 10 g of the homogenized sample into a beaker. Spike the sample with a known volume and concentration of the deuterated PAH internal standard mix. Allow the solvent to evaporate.
-
Extraction (Soxhlet):
-
Mix the spiked sample with an equal amount of anhydrous sodium sulfate.
-
Place the mixture in a cellulose extraction thimble and insert it into a Soxhlet extractor.
-
Extract with a 1:1 (v/v) mixture of acetone and dichloromethane for 16-24 hours.
-
-
Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
1.3.3. Sample Cleanup
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing hexane through it.
-
Elution: Load the concentrated extract onto the cartridge. Elute the PAHs with a suitable solvent mixture (e.g., a mixture of hexane and dichloromethane).
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
1.3.4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 8°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for each native PAH and its deuterated analog.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
1.4. Data Presentation
| Deuterated Standard | Analyte | Typical Recovery (%) | Typical Limit of Detection (LOD) (µg/kg) |
| Naphthalene-d8 | Naphthalene | 70-110 | 0.5 - 2 |
| Acenaphthene-d10 | Acenaphthene | 75-115 | 0.5 - 2 |
| Phenanthrene-d10 | Phenanthrene, Anthracene | 80-120 | 0.5 - 2 |
| Chrysene-d12 | Chrysene, Benz[a]anthracene | 80-120 | 0.5 - 2 |
| Perylene-d12 | Perylene, Benzo[b]fluoranthene, Benzo[k]fluoranthene | 75-115 | 1 - 5 |
| Benzo[a]pyrene-d12 | Benzo[a]pyrene, Indeno[1,2,3-cd]pyrene, Dibenz[a,h]anthracene, Benzo[g,h,i]perylene | 70-110 | 1 - 5 |
Note: Recovery and LOD values are indicative and can vary depending on the specific matrix, instrumentation, and laboratory conditions.
Application Note 2: Analysis of Volatile Organic Compounds (VOCs) in Water
2.1. Principle
The analysis of volatile organic compounds (VOCs), including aromatic hydrocarbons like Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), in water samples is a critical aspect of environmental monitoring. The use of deuterated VOCs as internal standards is crucial for achieving accurate and reliable quantification, especially at trace levels. The standard method for this analysis is Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS). A known quantity of deuterated internal standards (e.g., Toluene-d8, Chlorobenzene-d5) is added to the water sample. The volatile compounds are then purged from the water using an inert gas and trapped on a sorbent material. The trapped compounds are subsequently thermally desorbed into the GC-MS system for separation and detection.
2.2. Experimental Workflow
Caption: Workflow for the analysis of VOCs in water using deuterated internal standards.
2.3. Protocol: VOC Analysis in Water by P&T-GC/MS (Isotope Dilution)
2.3.1. Materials and Reagents
-
Reagent Water: Deionized or distilled water, free of interfering compounds.
-
Deuterated VOC Internal Standard Mix: Containing deuterated analogs of the target VOCs (e.g., Benzene-d6, Toluene-d8, Ethylbenzene-d10, p-Xylene-d10, Chlorobenzene-d5).
-
Calibration Standards: A certified standard mixture of the target VOCs.
-
Purge and Trap Vials: 40 mL glass vials with PTFE-lined septa.
-
Methanol: Purge and trap grade.
2.3.2. Sample Preparation
-
Sample Collection: Collect water samples in 40 mL vials, ensuring no headspace to prevent loss of volatile compounds.
-
Spiking:
-
For calibration standards, add a known volume of the primary VOC standard and the deuterated internal standard mix to a known volume of reagent water.
-
For samples, add a known volume of the deuterated internal standard mix to a 5 mL aliquot of the water sample in the purge and trap sparging vessel.
-
2.3.3. Purge and Trap GC-MS Analysis
-
Purge and Trap System:
-
Purge Gas: Helium at 40 mL/min for 11 minutes.
-
Purge Temperature: Ambient.
-
Trap: VOCARB 3000 or equivalent.
-
Desorb Temperature: 250°C for 2 minutes.
-
Bake Temperature: 270°C for 8 minutes.
-
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-624 (60 m x 0.25 mm i.d., 1.4 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 35°C, hold for 5 minutes, ramp to 170°C at 8°C/min, then ramp to 220°C at 20°C/min and hold for 2 minutes.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 35-300) or SIM.
-
Source Temperature: 230°C.
-
2.4. Data Presentation
| Deuterated Standard | Analyte | Typical Method Detection Limit (MDL) (µg/L) | Typical Relative Standard Deviation (RSD) (%) |
| Benzene-d6 | Benzene | 0.1 - 0.5 | < 10 |
| Toluene-d8 | Toluene | 0.1 - 0.5 | < 10 |
| Ethylbenzene-d10 | Ethylbenzene | 0.1 - 0.5 | < 10 |
| p-Xylene-d10 | m,p,o-Xylenes | 0.2 - 1.0 | < 10 |
| Chlorobenzene-d5 | Chlorobenzene | 0.1 - 0.5 | < 10 |
Note: MDL and RSD values are indicative and can vary based on the specific instrumentation and analytical conditions.
Signaling Pathways and Logical Relationships
The core principle of isotope dilution relies on the logical relationship between the native analyte and its deuterated internal standard. This relationship ensures that any variations during the analytical process affect both compounds equally, allowing for accurate correction.
Caption: The logical principle of isotope dilution mass spectrometry.
The use of deuterated aromatic hydrocarbons as internal standards in conjunction with mass spectrometric techniques provides a highly accurate and reliable method for the quantification of environmental pollutants. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to implement these robust analytical methods in their laboratories. The inherent ability of the isotope dilution technique to correct for analytical variability makes it an indispensable tool for generating high-quality, defensible data in environmental analysis.
References
Application Notes and Protocols: Octylbenzene-d22 in Metabolic Profiling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic profiling, a cornerstone of systems biology, aims to identify and quantify the complete set of small-molecule metabolites in a biological system. This powerful technique provides a real-time snapshot of cellular activity and is invaluable in biomarker discovery, disease diagnosis, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a widely used platform for metabolomics due to its high resolution, sensitivity, and reproducibility.[1][2] However, the accuracy of quantitative metabolic analysis can be compromised by variations in sample preparation and instrument response.
To address these challenges, the use of stable isotope-labeled internal standards is a well-established practice.[3][4][5] Deuterated compounds, in particular, are considered the gold standard as they share near-identical physicochemical properties with their unlabeled counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. This application note details the use of Octylbenzene-d22, a deuterated aromatic hydrocarbon, as an internal standard for the GC-MS-based metabolic profiling of non-polar metabolites. Its non-polar nature makes it an ideal candidate for inclusion in analytical workflows targeting lipids, fatty acids, and other hydrophobic molecules.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is critical for method development. The properties of the unlabeled analogue, n-Octylbenzene, are summarized below and are expected to be nearly identical for this compound, with the primary difference being its molecular weight.
| Property | Value |
| Molecular Formula | C₁₄D₂₂ |
| Molecular Weight | ~212.46 g/mol |
| Boiling Point | 261-263 °C |
| Melting Point | -36 °C |
| Density | ~0.858 g/mL at 25 °C |
| Water Solubility | Immiscible |
| Nature | Non-polar |
Application: Internal Standard for Non-Polar Metabolite Profiling
This compound is proposed as a suitable internal standard for the quantitative analysis of non-polar metabolites in biological samples such as plasma, serum, tissues, and cell cultures. Its key applications include:
-
Normalization of Extraction Efficiency: Compensating for variability in the recovery of non-polar analytes during liquid-liquid or solid-phase extraction.
-
Correction for Injection Volume Variations: Ensuring that discrepancies in the injected sample volume do not affect the final quantitative results.
-
Monitoring Instrument Performance: Tracking changes in GC-MS instrument sensitivity and response over time and across different batches of samples.
-
Improving Quantitative Accuracy and Precision: Enhancing the reliability and reproducibility of the quantification of non-polar metabolites.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an internal standard in a non-targeted GC-MS metabolomics workflow. Optimization may be required based on the specific biological matrix and target analytes.
Protocol 1: Sample Preparation and Extraction
This protocol describes a liquid-liquid extraction method suitable for the isolation of non-polar metabolites from biological samples.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
This compound internal standard solution (10 µg/mL in methanol)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Methyl tert-butyl ether (MTBE) (HPLC grade), pre-chilled to -20°C
-
Water (LC-MS grade), pre-chilled to 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution to the sample.
-
Add 400 µL of pre-chilled methanol and vortex for 1 minute to precipitate proteins.
-
Add 800 µL of pre-chilled MTBE and vortex for 1 minute.
-
Add 200 µL of pre-chilled water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic phase (containing non-polar metabolites and the internal standard) into a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization.
Protocol 2: Derivatization
Derivatization is often necessary to increase the volatility and thermal stability of metabolites for GC-MS analysis. A common method for non-polar metabolites is silylation.
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Thermomixer or heating block
-
GC vials with inserts
Procedure:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried extract.
-
Vortex for 1 minute and incubate at 60°C for 30 minutes.
-
Add 80 µL of MSTFA with 1% TMCS.
-
Vortex for 1 minute and incubate at 60°C for 30 minutes.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
Protocol 3: GC-MS Analysis
The following are typical GC-MS parameters for the analysis of non-polar metabolites. The specific parameters should be optimized for the instrument and column being used.
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Start at 70°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) |
Data Presentation and Quantitative Analysis
The quantification of target metabolites is achieved by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve should be prepared using a series of standard solutions containing known concentrations of the target analytes and a constant concentration of the internal standard.
Table 1: Example Calibration Data for a Hypothetical Non-Polar Metabolite
| Calibrant Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,500,123 | 0.010 |
| 0.5 | 76,170 | 1,510,543 | 0.050 |
| 1.0 | 151,589 | 1,498,765 | 0.101 |
| 5.0 | 755,945 | 1,505,321 | 0.502 |
| 10.0 | 1,508,321 | 1,501,234 | 1.005 |
| 25.0 | 3,765,432 | 1,499,876 | 2.511 |
| 50.0 | 7,510,987 | 1,502,111 | 5.000 |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
| Matrix Effect | < 15% |
Visualizations
Experimental Workflow
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted GC-MS Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Octylbenzene-d22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Octylbenzene-d22 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and CAS number for this compound?
A1: The key identifying information for this compound is provided in the table below.
| Parameter | Value |
| CAS Number | 1219799-28-6[1][2][3][4][5] |
| Molecular Formula | C₁₄D₂₂ |
| Molecular Weight | 212.46 g/mol |
| Isotopic Enrichment | Typically ≥98 atom % D |
Q2: What are the major fragment ions expected in the electron ionization (EI) mass spectrum of this compound?
A2: The fragmentation of this compound is predicted based on the known fragmentation of its non-deuterated analog, Octylbenzene. The primary fragmentation pathway for alkylbenzenes is benzylic cleavage. For Octylbenzene, the base peak is observed at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺). For this compound, the analogous deuterated tropylium ion ([C₇D₇]⁺) would be expected at m/z 98. Other significant fragments will also be shifted accordingly.
| Non-Deuterated Fragment (Octylbenzene) | m/z | Predicted Deuterated Fragment (this compound) | Predicted m/z |
| [C₁₄H₂₂]⁺ | 190 | [C₁₄D₂₂]⁺ | 212 |
| [C₇H₇]⁺ (Tropylium ion) | 91 | [C₇D₇]⁺ | 98 |
| [C₆H₅]⁺ (Phenyl ion) | 77 | [C₆D₅]⁺ | 82 |
| [C₄H₉]⁺ | 57 | [C₄D₉]⁺ | 66 |
| [C₃H₃]⁺ | 39 | [C₃D₃]⁺ | 42 |
Note: The relative abundances of these ions can vary depending on the instrument conditions.
Q3: Which ionization technique is most suitable for the analysis of this compound?
A3: The choice of ionization technique depends on the analytical goals.
-
Electron Ionization (EI): This is a "hard" ionization technique that provides detailed fragmentation patterns useful for structural confirmation. Given the predictable fragmentation of alkylbenzenes, EI is well-suited for identifying this compound.
-
Chemical Ionization (CI): This is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺). CI can be useful when the molecular ion is weak or absent in the EI spectrum.
-
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These techniques are typically used for LC-MS analysis of more polar compounds. While less common for nonpolar hydrocarbons like this compound, they could be employed in specific LC-MS applications.
Q4: Can this compound be used as an internal standard for the quantification of non-deuterated Octylbenzene?
A4: Yes, this compound is an excellent internal standard for the quantification of Octylbenzene and other similar aromatic compounds. Deuterated standards are ideal because they have nearly identical chemical and physical properties to their non-deuterated counterparts, including extraction efficiency and chromatographic retention time, but are distinguishable by their mass-to-charge ratio in the mass spectrometer.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Problem 1: Poor Signal or No Peak Detected
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Parameters | - Verify the mass spectrometer is scanning the correct m/z range to include the molecular ion (m/z 212) and key fragments (e.g., m/z 98).- For GC-MS, ensure the transfer line and ion source temperatures are appropriate (e.g., 250-300 °C) to prevent condensation.- For LC-MS, optimize spray chamber parameters (e.g., gas flow, temperature) and ion optics voltages. |
| Sample Degradation | - Ensure the sample is fresh and has been stored properly, typically at room temperature for the pure compound.- Check for any potential reactions with the sample solvent or matrix. |
| Injector/Inlet Issues (GC-MS) | - Inspect the syringe for blockage or damage.- Check for leaks in the injection port septum and liner.- Ensure the inlet temperature is sufficient for volatilization without causing thermal degradation. |
| Column Issues | - For GC-MS, check for column bleed, which can obscure the analyte signal. Conditioning the column may be necessary.- Ensure the correct type of column is being used for the separation. A nonpolar column (e.g., DB-5ms or HP-5ms) is typically suitable for alkylbenzenes. |
Problem 2: Inaccurate Quantification/Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Spiking | - Ensure the internal standard is added to all samples, standards, and blanks at a consistent concentration.- Verify the accuracy of pipettes and other liquid handling equipment. |
| Matrix Effects (LC-MS) | - Matrix components can suppress or enhance the ionization of the analyte and internal standard.- Perform a matrix effect study by comparing the response of the analyte in a pure solvent to its response in a sample matrix.- If significant matrix effects are present, improve sample cleanup procedures (e.g., solid-phase extraction) or dilute the sample. |
| Non-linear Detector Response | - Ensure the concentration of the analyte and internal standard are within the linear dynamic range of the detector.- If necessary, dilute the samples or adjust the injection volume. |
| Deuterium Exchange | - While unlikely for the deuterium atoms on the aromatic ring and alkyl chain of this compound, deuterium exchange can occur on more labile positions in other molecules. Confirm that the deuterated standard is stable under the analytical conditions. |
Problem 3: Unexpected Peaks in the Mass Spectrum
| Possible Cause | Troubleshooting Steps |
| Contamination | - Run a solvent blank to check for contamination from the solvent, glassware, or instrument.- Common contaminants include phthalates and siloxanes from column bleed. |
| Co-elution | - If other compounds elute at the same time as this compound, their fragment ions may appear in the mass spectrum.- Optimize the chromatographic method (e.g., temperature gradient in GC, mobile phase composition in LC) to improve separation. |
| In-source Fragmentation/Reactions | - High ion source temperatures or energies can sometimes lead to unexpected fragmentation or reactions.- Optimize the ion source parameters to minimize these effects. |
Experimental Protocols
GC-MS Analysis of this compound (Internal Standard Method)
This protocol provides a general procedure for the analysis of a target analyte using this compound as an internal standard with a gas chromatograph coupled to a mass spectrometer (GC-MS).
1. Standard and Sample Preparation:
-
Prepare a stock solution of the target analyte and this compound in a suitable solvent (e.g., hexane or dichloromethane).
-
Create a series of calibration standards by serially diluting the analyte stock solution and adding a constant concentration of the this compound internal standard to each.
-
Prepare the unknown samples and add the same constant concentration of this compound to each.
2. GC-MS Parameters:
-
The following table provides typical starting parameters for the GC-MS analysis of alkylbenzenes. These should be optimized for your specific instrument and application.
| Parameter | Typical Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 10:1 to 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: 5 minutes at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Range | m/z 40-300 |
| Quantifier Ion (Analyte) | To be determined based on the analyte's mass spectrum |
| Quantifier Ion (this compound) | m/z 98 or 212 |
3. Data Analysis:
-
For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Average the RF values across the calibration standards.
-
For each unknown sample, calculate the concentration of the analyte using the following formula: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / Average_RF)
Visualizations
Caption: A flowchart illustrating the key steps in a quantitative GC-MS analysis using an internal standard.
Caption: A decision tree for troubleshooting poor signal intensity in the analysis of this compound.
References
How to address retention time shifts with deuterated standards
Welcome to the Technical Support Center for addressing retention time (RT) shifts when using deuterated internal standards in liquid chromatography (LC) and mass spectrometry (MS) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage challenges during their experiments.
This guide provides a systematic approach to diagnosing and resolving retention time shifts in a question-and-answer format.
Issue 1: My deuterated internal standard has a small, consistent retention time shift compared to the non-deuterated analyte.
Q: What is causing this consistent shift?
A: This phenomenon is an expected and well-documented behavior known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][2] It arises from subtle differences in the physicochemical properties of the molecule when hydrogen (¹H) is replaced by its heavier isotope, deuterium (²H).
-
Polarity and Lipophilicity: The carbon-deuterium (C-D) bond is slightly shorter and has lower vibrational energy than the carbon-hydrogen (C-H) bond.[3] This can lead to minor changes in the molecule's polarity and lipophilicity.[1]
-
Reversed-Phase Chromatography: In reversed-phase LC, deuterated compounds are often slightly less hydrophobic and therefore elute slightly earlier than their non-deuterated counterparts.[1] This is referred to as an "inverse isotope effect".
-
Normal-Phase Chromatography: In normal-phase LC, the opposite can occur, where deuterated compounds may be retained longer.
Q: Is this shift a problem, and how do I address it?
A: A small, consistent shift is generally not a problem and is a key reason why mass spectrometry is used for detection, as it can easily distinguish between the analyte and the standard based on their mass-to-charge ratios. However, a significant separation can become an issue if:
-
It leads to differential matrix effects, where the analyte and standard elute in regions with different levels of ion suppression or enhancement.
-
The integration windows in the data processing software are not wide enough to capture both peaks accurately.
Solutions:
-
Confirm Peak Integration: Ensure your chromatography data system's integration windows are set wide enough to correctly encompass the peaks for both the analyte and the deuterated standard. Some software allows for setting different expected retention times for the standard and analyte.
-
Method Optimization: If the separation is problematic, you can adjust chromatographic parameters to minimize the shift. A shallower gradient or modifications to the mobile phase composition (e.g., organic solvent ratio, pH) can help improve co-elution. See the detailed experimental protocol below for a systematic approach.
-
Consider Alternative Standards: If the deuterium isotope effect cannot be managed, using an internal standard labeled with ¹³C or ¹⁵N is an effective alternative, as these isotopes typically do not cause a noticeable chromatographic shift.
Issue 2: The retention times for both my analyte and the deuterated standard are drifting or fluctuating.
Q: My retention times are gradually shifting in one direction over a sequence of injections. What are the common causes?
A: This is known as retention time drift and is typically caused by a lack of system stability rather than an isotope effect. Common causes include:
-
Insufficient Column Equilibration: The column chemistry may not have stabilized before the analytical run was started. It is recommended to equilibrate the column with 10-20 column volumes of the initial mobile phase.
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of a more volatile solvent from the mixture. Inconsistent preparation of the mobile phase between batches is also a common cause.
-
Column Temperature Fluctuations: A lack of stable column temperature control can cause retention times to drift, as temperature significantly impacts mobile phase viscosity and analyte interactions with the stationary phase. A 1°C change in temperature can alter retention by approximately 2%.
-
Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases (e.g., high or low pH), leading to a gradual decrease in retention times.
Q: My retention times are fluctuating randomly. What should I investigate?
A: Random fluctuations are often due to hardware issues that affect the consistency of the mobile phase flow.
-
System Leaks: A small, undetected leak in the HPLC system can cause pressure drops and an increase in retention times. Visually inspect all fittings and connections.
-
Pump Malfunctions: Air bubbles in the pump, faulty check valves, or worn pump seals can lead to an inconsistent flow rate, causing erratic retention times. A volumetric flow check can help diagnose this issue.
Troubleshooting Workflow Diagram
The diagram below outlines a logical workflow for diagnosing the root cause of retention time shifts.
References
Technical Support Center: Troubleshooting Non-Linear Calibration Curves with Octylbenzene-d22
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Octylbenzene-d22 as an internal standard, specifically focusing on the issue of non-linear calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our analytical method?
A1: this compound is a deuterated aromatic hydrocarbon used as an internal standard in quantitative analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical properties are very similar to the non-deuterated analytes of interest, such as other aromatic hydrocarbons. This similarity allows it to mimic the behavior of the analyte during sample preparation and analysis, helping to correct for variations in extraction efficiency, injection volume, and instrument response.
Q2: I am observing a non-linear calibration curve. What are the most common causes for this when using a deuterated internal standard like this compound?
A2: Non-linear calibration curves when using deuterated internal standards can arise from several factors. The most common issues include:
-
Detector Saturation: At high concentrations, the detector can become overloaded, leading to a plateau in the signal response. This is a frequent cause of non-linearity at the upper end of the calibration range.
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of the target analyte and the internal standard, causing either ion suppression or enhancement. If this effect is not consistent across the concentration range, it can lead to a non-linear response.
-
Chromatographic Issues: Poor chromatographic resolution, where the analyte and internal standard peaks are not adequately separated from interfering compounds, can affect linearity. Additionally, a slight difference in retention times between the analyte and this compound can expose them to different matrix effects.
-
Errors in Standard Preparation: Inaccurate preparation of calibration standards is a common source of non-linear curves.
-
Isotopic Contribution: At high analyte concentrations, the natural isotopic abundance of the analyte might contribute to the signal of the deuterated internal standard, particularly if the mass difference is small.
Troubleshooting Guides
Issue: My calibration curve is flattening at high concentrations.
This is a classic sign of detector saturation. Here’s how to troubleshoot this issue:
Troubleshooting Steps:
-
Extend the Calibration Range: Prepare and analyze standards at even higher concentrations to confirm that the response is indeed plateauing.
-
Dilute Samples and High-Concentration Standards: If saturation is confirmed, dilute your samples and the upper-level calibration standards to bring their concentrations into the linear range of the detector.
-
Adjust Instrument Parameters: In some cases, adjusting detector settings (e.g., gain) can extend the linear dynamic range. Consult your instrument manual for guidance.
Issue: My calibration curve is non-linear across the entire range, and my R² value is poor.
This often points to issues with matrix effects, standard preparation, or chromatographic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear calibration curves.
Detailed Steps:
-
Verify Standard Preparation: Double-check all calculations and dilutions for your calibration standards. If possible, have a colleague review them. When in doubt, prepare a fresh set of standards.
-
Evaluate Matrix Effects: Matrix effects can be assessed by comparing the response of an analyte in a clean solvent to its response in a sample matrix extract. A significant difference indicates the presence of matrix effects.
-
Optimize Sample Cleanup: If matrix effects are significant, consider improving your sample preparation method to remove interfering components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Review Chromatography: Examine your chromatograms for signs of poor peak shape, co-elution with interfering peaks, or significant retention time shifts. A slight separation between the analyte and this compound can lead to differential matrix effects.
-
Optimize GC Method: Adjusting the GC oven temperature program, carrier gas flow rate, or injection parameters can improve peak shape and resolution. The goal is to achieve complete co-elution of the analyte and the internal standard.
Experimental Protocols
Protocol: Evaluation of Matrix Effects
This protocol is designed to determine if components in the sample matrix are suppressing or enhancing the instrument's response to the analyte and internal standard.
Materials:
-
Blank matrix (a sample matrix known to be free of the analyte)
-
High-purity solvent (e.g., hexane or dichloromethane)
-
Analyte stock solution
-
This compound internal standard stock solution
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): In a clean solvent, prepare a standard containing a known concentration of the analyte and this compound.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the extract with the same concentrations of analyte and this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and this compound at the same concentrations as in Set A before the extraction process.
-
-
Analyze all three sets of samples using your validated GC-MS method.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation of Results:
| Scenario | Observation | Implication |
| No Matrix Effect | ME is close to 100% | The sample matrix does not significantly impact ionization. |
| Ion Suppression | ME is significantly < 100% | The matrix is reducing the instrument response. |
| Ion Enhancement | ME is significantly > 100% | The matrix is increasing the instrument response. |
If the matrix effect for the analyte and this compound are significantly different, it can lead to a non-linear calibration curve.
Data Presentation
The following table provides representative data for a 5-point calibration curve for a hypothetical aromatic analyte using this compound as an internal standard. This data illustrates a typical linear response.
| Calibration Level | Analyte Concentration (ng/mL) | Analyte Peak Area | IS (this compound) Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1 | 10 | 5,250 | 50,100 | 0.105 |
| 2 | 50 | 26,100 | 50,500 | 0.517 |
| 3 | 100 | 51,500 | 49,800 | 1.034 |
| 4 | 250 | 128,000 | 50,200 | 2.550 |
| 5 | 500 | 255,000 | 49,900 | 5.110 |
Linearity Assessment:
| Parameter | Value | Acceptance Criteria |
| Correlation Coefficient (R²) | 0.9995 | > 0.995 |
| Calibration Model | Linear | - |
| Weighting | 1/x | As needed |
A high R² value (typically >0.995) indicates a strong linear relationship between the concentration and the response ratio.
Visualization of Troubleshooting Logic
Caption: Logical path for troubleshooting non-linear curves.
Preventing deuterium exchange in Octylbenzene-d22 solutions
Welcome to the technical support center for Octylbenzene-d22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium exchange and ensuring the isotopic purity of your deuterated compounds during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, or vice versa.[1] For this compound, while the deuterium atoms on the sp3-hybridized carbons of the octyl chain are generally stable, the deuterons on the aromatic ring can be susceptible to exchange under certain conditions, particularly in the presence of acid or base catalysts.[2] This can lead to a loss of isotopic purity, which is critical for studies relying on the heavy isotope label, such as in quantitative mass spectrometry-based assays where this compound may be used as an internal standard.[3]
Q2: What are the primary factors that influence the rate of deuterium exchange?
A2: The main factors are the presence of moisture, pH (acidic or basic conditions), and temperature. Protic solvents (e.g., water, methanol) are a direct source of exchangeable protons. Both strong acids and bases can catalyze the exchange on aromatic rings.[2] Increased temperature generally accelerates the rate of exchange.
Q3: How stable is this compound and what are the recommended storage conditions?
A3: this compound is a stable compound if stored correctly. Manufacturer recommendations suggest that it is stable when stored at room temperature and should be re-analyzed for chemical purity after three years. Another supplier suggests storage in a refrigerator at 2-8°C. For optimal stability and to prevent any potential for slow exchange over time, it is best to store it in a tightly sealed container, in a dry environment.
Q4: Which solvents are recommended for use with this compound to minimize exchange?
A4: To minimize the risk of deuterium exchange, it is crucial to use anhydrous, aprotic solvents. Recommended solvents include deuterated chloroform (CDCl₃), deuterated acetonitrile (CD₃CN), deuterated benzene (C₆D₆), and deuterated dimethyl sulfoxide (DMSO-d₆). It is imperative that these solvents are of high purity and have a very low water content.
Q5: Can the deuterium atoms on the octyl chain of this compound also exchange?
A5: Deuterium atoms on saturated alkyl chains (sp³ carbons) are significantly less labile than those on aromatic rings or heteroatoms. Under typical laboratory conditions for sample preparation and analysis, exchange on the octyl chain is highly unlikely. Exchange at these positions would require harsh conditions, such as high temperatures and the presence of a metal catalyst.
Troubleshooting Guides
Problem: I am observing a loss of isotopic purity in my this compound standard in my LC-MS/MS analysis.
This is a common issue that can often be traced back to the sample preparation and handling procedures. Use the following logical workflow to diagnose and solve the problem.
Caption: A troubleshooting decision tree for diagnosing the cause of deuterium signal loss.
Data Presentation
| Parameter | Condition | Risk of Deuterium Exchange | Rationale |
| Solvent | Aprotic (e.g., CDCl₃, C₆D₆, CD₃CN) | Low | These solvents do not have exchangeable protons. The primary risk comes from trace water contamination. |
| Protic (e.g., H₂O, CH₃OH, D₂O) | High | These solvents provide a ready source of exchangeable protons (or deuterons) that can participate in H/D exchange. | |
| pH | Neutral (pH ≈ 7) | Low | Exchange is generally slowest near neutral pH. |
| Acidic (pH < 5) | Moderate to High | Acid can catalyze electrophilic aromatic substitution, leading to the exchange of deuterons on the benzene ring.[2] | |
| Basic (pH > 9) | Moderate to High | Strong bases can facilitate deprotonation and subsequent exchange on the aromatic ring. | |
| Temperature | Refrigerated (2-8°C) | Very Low | Lower temperatures significantly slow down the kinetics of any potential exchange reactions. |
| Room Temperature (20-25°C) | Low | Generally safe for short-term handling and analysis in anhydrous, aprotic solvents. | |
| Elevated (> 40°C) | Moderate to High | Higher temperatures provide the activation energy needed for exchange reactions to occur, even under otherwise mild conditions. | |
| Atmosphere | Inert (Nitrogen or Argon) | Low | An inert atmosphere displaces atmospheric moisture, a key source of protons for exchange. |
| Ambient Air | Moderate | Exposure to atmospheric moisture increases the risk of H/D exchange, especially over extended periods. |
Experimental Protocols
Protocol 1: Preparation of an Anhydrous NMR Sample of this compound
This protocol outlines the best practices for preparing a high-quality NMR sample of this compound in an aprotic deuterated solvent to minimize the risk of H/D exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Improving signal intensity of Octylbenzene-d22 in mass spec
Welcome to the technical support center for Octylbenzene-d22 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your mass spectrometry experiments and achieve high-quality data.
Troubleshooting Guide: Improving Signal Intensity of this compound
This guide addresses common issues that can lead to low signal intensity for this compound in mass spectrometry.
Problem: Low or no signal for this compound.
| Possible Cause | Recommended Solution |
| Suboptimal Ionization Technique | This compound is a nonpolar compound. Electrospray ionization (ESI) is often inefficient for such molecules. Consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are generally more suitable for nonpolar analytes.[1][2] |
| Incorrect Ion Source Parameters | The ion source settings have a significant impact on signal intensity. Systematically optimize parameters such as desolvation temperature, nebulizer gas flow, and capillary voltage.[3] |
| Sample Preparation Issues | Inadequate sample cleanup can introduce matrix components that suppress the signal of this compound.[1][4] Implement a robust sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. |
| Chromatographic Problems | Poor peak shape, such as tailing or broadening, can result in lower apparent signal intensity. Ensure your LC method is optimized for this compound, and check for any system issues like leaks or blockages. |
Troubleshooting Workflow for Low Signal Intensity
A logical workflow for troubleshooting low signal intensity of this compound.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best for this compound?
A1: For nonpolar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally more effective than Electrospray Ionization (ESI). ESI is more suited for polar to moderately nonpolar compounds.
Q2: How can I minimize matrix effects when analyzing this compound in complex samples?
A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can significantly impact your results. To mitigate these effects:
-
Improve Sample Cleanup: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Ensure good chromatographic separation of this compound from matrix components.
-
Use a Labeled Internal Standard: A stable isotope-labeled internal standard, such as ¹³C-labeled Octylbenzene, can help compensate for matrix-induced signal suppression or enhancement.
Q3: My calibration curve for this compound is non-linear at high concentrations. What could be the cause?
A3: Non-linearity at higher concentrations can be due to several factors:
-
Ion Source Saturation: At high concentrations, the analyte can saturate the ion source, leading to a plateau in the signal response. Diluting your samples may be necessary.
-
Isotopic Interference ("Cross-Talk"): If you are using a deuterated internal standard with a small mass difference from the analyte, the natural isotopes of your analyte can contribute to the signal of the internal standard, especially at high analyte concentrations. Using an internal standard with a higher degree of deuteration or a ¹³C-labeled standard can minimize this.
Q4: I am observing a shift in retention time between this compound and its non-deuterated analog. Is this normal?
A4: Yes, a slight shift in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds may elute slightly earlier than their non-deuterated analogs. This is generally not a problem for quantification as long as the peak shapes are good and the integration is accurate.
Isotopic Interference Troubleshooting
Troubleshooting non-linearity due to isotopic interference.
Experimental Protocols
Protocol 1: Optimization of Ion Source Parameters by Infusion
This protocol describes the optimization of key mass spectrometer parameters using direct infusion of a standard solution.
Materials:
-
This compound stock solution (1 mg/mL in methanol)
-
Working solution (100-1000 ng/mL in a solvent mimicking the initial mobile phase)
-
Syringe pump
-
Mass spectrometer
Procedure:
-
Prepare the working solution of this compound.
-
Set up the syringe pump to infuse the working solution at a low, steady flow rate (e.g., 5-10 µL/min) into the mass spectrometer's ion source.
-
In the instrument control software, set the scan type to a Q1 scan over a mass range that includes the expected molecular weight of this compound.
-
Identify the most abundant ion, which is typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Optimize Declustering Potential (DP):
-
Create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V in 10 V steps).
-
Plot the ion intensity as a function of the DP.
-
The optimal DP is the voltage that produces the maximum signal intensity.
-
-
Optimize Collision Energy (CE) for MRM Transitions (if using MS/MS):
-
Using the optimized DP, create an experiment to optimize the CE for each Multiple Reaction Monitoring (MRM) transition.
-
For each transition, ramp the CE value across a range (e.g., 5 V to 60 V in 2-5 V steps).
-
The optimal CE is the voltage that produces the maximum product ion intensity.
-
Protocol 2: Assessment of Matrix Effects
This protocol allows for the quantification of matrix-induced signal suppression or enhancement.
Materials:
-
Blank matrix samples (e.g., plasma, urine)
-
This compound standard solutions
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A: this compound standard solution in the mobile phase.
-
Set B: Blank matrix extract spiked with this compound standard solution post-extraction.
-
Set C: Blank matrix spiked with this compound standard solution before extraction.
-
-
Analyze all three sets of samples using the optimized LC-MS/MS method.
-
Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate the recovery (RE) using the following formula:
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Matrix Effect Calculation Workflow
Workflow for the assessment of matrix effects and recovery.
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ion Source Saturation with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion source saturation when using deuterated standards in mass spectrometry.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve specific issues related to ion source saturation.
Guide 1: Diagnosing and Confirming Ion Source Saturation
Question: My calibration curve is flattening at higher concentrations, and the peak shape of my deuterated standard is distorted. How can I confirm if ion source saturation is the cause?
Answer:
Ion source saturation occurs when the number of ions reaching the detector exceeds its linear dynamic range, leading to inaccurate quantification.[1][2] Here’s a systematic approach to confirm if you are experiencing ion source saturation:
Experimental Protocol: Serial Dilution and Peak Shape Analysis
-
Prepare a Dilution Series: Prepare a series of dilutions of your sample or calibration standard, spanning a wide concentration range, including the concentrations where you observe the non-linear response.
-
Inject and Analyze: Inject each dilution into the LC-MS system and acquire the data.
-
Examine the Response Curve: Plot the peak area of the deuterated standard against its concentration. A linear response is expected. If the curve flattens at higher concentrations, it is a strong indication of saturation.[3]
-
Inspect Peak Shapes: Carefully examine the chromatographic peaks at high concentrations. Saturation can manifest as flat-topped or "squared-off" peaks.[4]
-
Isotopologue Analysis: If your analyte has a natural isotopic distribution, examine the less abundant isotopologues. If these less abundant ions also show signs of saturation at high concentrations of the primary analyte, it further confirms ionization saturation.[3]
Troubleshooting Flowchart: Diagnosing Saturation
A flowchart to diagnose ion source saturation.
Guide 2: Mitigating Ion Source Saturation
Question: I have confirmed ion source saturation. What steps can I take to mitigate this issue without compromising my assay's sensitivity for other analytes?
Answer:
Mitigating ion source saturation often involves deliberately "detuning" the mass spectrometer to reduce the number of ions reaching the detector. Here are several strategies you can employ:
Methodology for Saturation Mitigation:
-
Sample Dilution: The most straightforward approach is to dilute your samples to a concentration that falls within the linear range of your calibration curve.
-
Reduce Injection Volume: Decreasing the volume of sample injected onto the column can also reduce the amount of analyte entering the ion source.
-
Adjust Ion Source Parameters: Systematically adjust the following parameters, monitoring the signal intensity and peak shape after each change:
-
Increase Cone Gas Flow: A higher cone gas flow can help to desolvate ions more effectively but at very high flows, it can also physically hinder ions from entering the mass spectrometer.
-
Decrease Capillary Voltage: Lowering the capillary voltage can reduce the efficiency of the electrospray process, thus generating fewer ions.
-
Adjust Probe Position: Moving the electrospray probe further away from the sampling cone can decrease the number of ions entering the instrument.
-
-
Modify Detector Settings:
-
Lower Detector Voltage: Reducing the voltage applied to the detector (e.g., the MCP detector) will decrease its sensitivity.
-
-
Increase Internal Standard Concentration: In some cases, increasing the concentration of the deuterated internal standard can help to compensate for the saturation effect on the analyte, leading to a more linear calibration curve.
Parameter Adjustment Workflow
A workflow for mitigating ion source saturation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion source saturation in LC-MS?
A1: Ion source saturation is primarily caused by an excessively high concentration of analyte ions entering the mass spectrometer. This can be due to:
-
High sample concentration: The most common cause.
-
High ionization efficiency: Some molecules are very easily ionized, leading to a large number of ions even at moderate concentrations.
-
Matrix effects: While often associated with ion suppression, a highly concentrated matrix component can also contribute to the total ion current, leading to saturation.
-
Co-elution with the analyte: If a deuterated standard co-elutes with a very high concentration of the unlabeled analyte, the standard's signal can be suppressed or contribute to overall source saturation.
Q2: How does ion source saturation affect my deuterated internal standard and my results?
A2: Ion source saturation can lead to several problems:
-
Non-linear calibration curves: As the detector becomes saturated, the signal response no longer increases proportionally with concentration, causing the calibration curve to plateau.
-
Inaccurate quantification: If the concentration of your analyte or standard falls into the saturated region of the response curve, the calculated concentration will be underestimated.
-
Distorted peak shapes: Saturated peaks can appear flattened or broadened, which can interfere with peak integration and reduce accuracy.
Q3: What is the "deuterium isotope effect" and how can it impact my analysis when dealing with potential saturation?
A3: The "deuterium isotope effect" refers to the slight difference in retention time that can occur between a deuterated internal standard and its non-deuterated analyte. This happens because the C-D bond is slightly stronger than the C-H bond, which can affect the molecule's interaction with the stationary phase of the chromatography column. If this separation causes the analyte and the internal standard to elute in regions with different matrix effects, it can lead to differential ion suppression or enhancement, further complicating quantification, especially when also dealing with saturation.
Q4: Can I distinguish between ion source saturation and detector saturation?
A4: Yes, it is possible to distinguish between the two. Ion source saturation occurs when the ionization process itself becomes limited, for example, due to limited droplet surface area in electrospray ionization. Detector saturation happens when the detector itself is overwhelmed by the number of ions hitting it. A common way to differentiate is by examining less abundant isotopologues of your analyte. If these also show a flattening of the signal at high concentrations, it points towards ion source saturation, as the overall ionization process is the limiting factor. If only the most abundant isotope is affected, it may be detector-specific saturation.
Q5: Are there any software-based solutions to correct for saturation?
A5: Some advanced data processing algorithms can correct for detector saturation. These methods typically use the unsaturated isotopic peaks in an isotope pattern to mathematically correct the abundance of the saturated monoisotopic peak. However, these are corrective measures and it is always preferable to avoid saturation in the first place through proper method development.
Quantitative Data Summary
The following table provides a hypothetical example of how different instrumental parameters can be adjusted to mitigate ion source saturation, along with the expected impact on the signal of a deuterated standard.
| Parameter Adjustment | Typical Range of Change | Expected Impact on Deuterated Standard Signal | Potential Trade-offs |
| Capillary Voltage | Decrease by 0.5 - 1.0 kV | Decrease | May affect spray stability at very low voltages |
| Cone Gas Flow | Increase by 25 - 75 L/hr | Decrease | Can reduce sensitivity for other analytes |
| Detector Voltage | Decrease by 200 - 500 V | Decrease | Reduces overall sensitivity |
| Injection Volume | Decrease by 50 - 80% | Decrease | May compromise the limit of quantification for other analytes |
Experimental Protocols
Post-Column Infusion Experiment to Assess Ion Suppression Zones
This experiment helps to identify regions in the chromatogram where significant ion suppression occurs, which can exacerbate issues with saturation.
-
Setup:
-
A syringe pump is used to deliver a constant flow of a solution containing the deuterated standard post-column.
-
The LC is set up with the analytical column and mobile phases.
-
-
Procedure:
-
Begin the LC gradient and start the post-column infusion of the deuterated standard.
-
Inject a blank matrix sample (a sample without the analyte or standard).
-
Monitor the signal of the deuterated standard throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A dip in the baseline signal indicates a region of ion suppression. By noting the retention time of these dips, you can adjust your chromatography to move your analyte and standard away from these zones.
-
Logical Relationship: Saturation and Ion Suppression
The relationship between high concentration, saturation, and ion suppression.
References
Technical Support Center: Consistent Spiking of Internal Standards
Welcome to the Technical Support Center for best practices in analytical chemistry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and accurate spiking of internal standards (IS) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using an internal standard?
An internal standard (IS) is a chemical substance added at a consistent concentration to all samples, including calibration standards and quality controls, in a quantitative analysis.[1][2] Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[3][4][5] By comparing the signal of the analyte to the signal of the IS, the method can account for sample loss, matrix effects, and instrumental fluctuations, thereby improving the accuracy and precision of the results.
Q2: What are the key criteria for selecting an appropriate internal standard?
Choosing the right internal standard is crucial for reliable quantification. The ideal IS should:
-
Be chemically similar to the analyte to ensure comparable behavior during extraction, chromatography, and detection. For mass spectrometry, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard.
-
Not be naturally present in the sample matrix.
-
Be clearly separated from the analyte and other matrix components in the chromatogram.
-
Be stable throughout the entire analytical process.
-
Be available in a pure form, or with impurities that do not interfere with the analysis.
Q3: When in the experimental workflow should the internal standard be added?
For optimal results, the internal standard should be added as early as possible in the sample preparation process. Adding the IS at the beginning helps to account for analyte loss and variability during all subsequent steps, such as extraction, evaporation, and reconstitution.
Q4: What is the ideal concentration for an internal standard?
The internal standard should be added at a concentration that is similar to the expected concentration of the analyte in the samples. The concentration should be high enough to produce a precise and reproducible signal, typically with a relative standard deviation (RSD) of less than 2% in calibration solutions. However, the concentration should not be so high that it saturates the detector.
Q5: Can a deuterated internal standard still lead to inaccurate results?
While highly effective, deuterated internal standards are not always a perfect solution. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated IS. If this shift causes them to elute in regions with different levels of ion suppression or enhancement from the matrix, it can lead to inaccurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the spiking of internal standards.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IS Peak Area/Response | Pipetting errors during IS addition. | Calibrate pipettes regularly. Use a consistent pipetting technique. Consider using an automated liquid handler for improved precision. |
| Incomplete mixing of the IS with the sample. | Vortex or mix samples thoroughly after adding the IS. | |
| Degradation of the IS stock solution. | Prepare fresh IS stock solutions regularly and store them under appropriate conditions (e.g., refrigerated, protected from light). Verify the stability of the IS. | |
| Variability in sample matrix. | Evaluate matrix effects. If significant, optimize sample cleanup procedures or consider matrix-matched calibration standards. | |
| Instrument variability (e.g., inconsistent injection volume, detector response drift). | Perform regular instrument maintenance and calibration. | |
| Poor Analyte/IS Area Ratio Reproducibility | All causes listed for "Inconsistent IS Peak Area/Response". | Address the root cause of the inconsistent IS response. |
| Differential matrix effects on analyte and IS. | Ensure the IS is a close structural analog to the analyte (ideally a stable isotope-labeled version) to experience similar matrix effects. Optimize chromatography to separate analytes from interfering matrix components. | |
| Analyte and IS do not co-elute. | Adjust chromatographic conditions (e.g., gradient, column chemistry) to achieve co-elution. If using a deuterated IS, be aware of potential isotopic shifts. | |
| IS Signal Increases with Analyte Concentration | Cross-contamination from the analyte to the IS channel in the mass spectrometer. | Clean the mass spectrometer source. |
| Presence of unlabeled analyte in the IS material. | Verify the purity of the internal standard. The unlabeled analyte in the IS solution should contribute less than 5% of the response at the lower limit of quantification (LLOQ). | |
| No IS Peak Detected | Failure to add the IS to the sample. | Review the standard operating procedure (SOP) and ensure the IS addition step was not missed. Implement a checklist system. |
| IS concentration is too low. | Prepare a new IS spiking solution with a higher, appropriate concentration. | |
| Instrument issue (e.g., detector not turned on, incorrect acquisition parameters). | Check instrument settings and perform a system suitability test. |
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock and Spiking Solutions
-
Objective: To prepare accurate and stable internal standard solutions for consistent spiking.
-
Materials:
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
High-purity solvent (e.g., HPLC-grade methanol, acetonitrile)
-
Internal standard reference material
-
-
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the internal standard reference material using an analytical balance.
-
Quantitatively transfer the weighed IS to a Class A volumetric flask of an appropriate volume.
-
Add a small amount of the high-purity solvent to dissolve the IS completely.
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Cap the flask and invert it multiple times (at least 10-15 times) to ensure a homogenous solution.
-
Label the flask with the IS name, concentration, solvent, preparation date, and expiration date.
-
Store the stock solution under appropriate conditions as specified for the compound's stability.
-
-
Spiking Solution (Working Solution) Preparation:
-
Using a calibrated pipette, transfer a precise volume of the stock solution into a new volumetric flask.
-
Dilute to the mark with the appropriate solvent (often the same as the sample reconstitution solvent).
-
Mix thoroughly as described in step 1.5.
-
This spiking solution will be added to all samples. The concentration should be optimized based on the expected analyte concentration range.
-
-
Protocol 2: Manual Spiking of Internal Standard into Samples
-
Objective: To add a consistent volume of the internal standard spiking solution to every sample.
-
Materials:
-
Calibrated positive displacement or air displacement pipette with appropriate tips.
-
Internal standard spiking solution.
-
Sample tubes/vials.
-
-
Procedure:
-
Arrange all sample tubes, calibration standards, and quality controls in a rack.
-
Using a calibrated pipette, aspirate the required volume of the internal standard spiking solution.
-
Dispense the IS solution directly into each tube/vial.
-
Best Practice: To avoid cross-contamination and ensure accuracy, use a fresh pipette tip for each sample.
-
Consistency Tip: Ensure the pipette tip is submerged just below the surface of the liquid in the sample tube, if present, or dispense onto the bottom of an empty tube before adding the sample matrix.
-
-
Immediately after adding the IS, vortex or mix each sample for a consistent duration (e.g., 10-15 seconds) to ensure thorough homogenization.
-
Proceed with the subsequent sample preparation steps (e.g., protein precipitation, liquid-liquid extraction).
-
Visualizations
Caption: Workflow for the preparation and use of an internal standard.
Caption: Decision tree for troubleshooting inconsistent internal standard response.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Assay Development and Troubleshooting
This guide provides troubleshooting advice and frequently asked questions regarding the impact of internal standard (IS) concentration on assay linearity. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard (IS) and how does it impact assay linearity?
An internal standard is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and unknown samples, during quantitative analysis.[1] Its primary role is to correct for variability introduced during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the results.[2][3][4]
The IS impacts assay linearity by normalizing the analyte response. The calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. This ratio helps to compensate for variations that can affect the analyte and IS similarly, such as:
-
Sample Preparation Losses: Variations in extraction efficiency or sample handling.
-
Injection Volume Variations: Inconsistencies in the volume of sample introduced into the analytical instrument.
-
Instrumental Drift: Fluctuations in detector sensitivity over the course of an analytical run.
-
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting components from the sample matrix.
An appropriately chosen and optimized IS concentration is crucial for maintaining a linear relationship between the analyte/IS response ratio and the analyte concentration across the desired calibration range.
Q2: How does an inappropriate internal standard concentration lead to non-linearity in my calibration curve?
An inappropriate IS concentration, either too high or too low, can introduce non-linearity in the calibration curve through several mechanisms:
-
Detector Saturation: If the IS concentration is too high, it can saturate the detector. This leads to a non-linear response for the IS, which in turn affects the linearity of the analyte/IS ratio.
-
Cross-Interference: When the analyte and IS are not completely chromatographically resolved or have similar mass-to-charge ratios, there can be "crosstalk" between their signals. If the IS concentration is too low, the signal from a high-concentration analyte may contribute to the IS signal, leading to a non-linear curve at the upper end. Conversely, a very high IS concentration might contribute to the analyte signal at the lower limit of quantification (LLOQ).
-
Ion Suppression/Enhancement Imbalance: In LC-MS/MS analysis, the analyte and IS compete for ionization. If the IS concentration is significantly different from the analyte concentration, the matrix effects on each may not be proportional, leading to a non-linear response. For instance, at high analyte concentrations, the analyte may suppress the ionization of a low-concentration IS, causing the analyte/IS ratio to plateau.
-
Poor Signal-to-Noise Ratio: A very low IS concentration may result in a poor signal-to-noise ratio, leading to high variability and poor precision, which can manifest as non-linearity.
The following diagram illustrates the decision-making process for troubleshooting non-linearity related to IS concentration.
Troubleshooting Guides
Problem 1: Non-linear calibration curve at high analyte concentrations.
Possible Cause: This is often due to detector saturation by the analyte or suppression of the IS signal at high analyte concentrations.
Troubleshooting Steps:
-
Examine Analyte and IS Peak Areas:
-
Plot the absolute peak area of the analyte and the IS against the analyte concentration.
-
Observation: If the analyte peak area plateaus at high concentrations, detector saturation is likely. If the IS peak area decreases as the analyte concentration increases, ion suppression is a probable cause.
-
-
Experiment: Optimizing IS Concentration to Mitigate Ion Suppression
-
Objective: To determine an IS concentration that better mimics the analyte's behavior at the upper limit of quantification (ULOQ) and minimizes the impact of ion suppression.
-
Methodology:
-
Prepare a series of calibration standards spanning the desired linear range.
-
Spike three different concentrations of the IS into separate sets of these calibration standards. The IS concentrations should be, for example, 50%, 100%, and 200% of the analyte concentration at the ULOQ.
-
Analyze the samples and plot the calibration curves for each IS concentration.
-
Evaluate the linearity (R²) and accuracy of each curve.
-
-
Data Presentation:
| IS Concentration (ng/mL) | Analyte Concentration Range (ng/mL) | Linearity (R²) | Accuracy at ULOQ (%) |
| 50 | 1 - 1000 | 0.985 | 85.2 |
| 100 | 1 - 1000 | 0.998 | 98.7 |
| 200 | 1 - 1000 | 0.995 | 103.4 |
Conclusion: In this example, an IS concentration of 100 ng/mL provides the best linearity and accuracy at the ULOQ, suggesting it effectively compensates for matrix effects at high analyte concentrations.
Problem 2: Poor precision and linearity at the lower limit of quantification (LLOQ).
Possible Cause: The IS concentration may be too high, leading to a low analyte/IS ratio that is susceptible to noise. Alternatively, the IS concentration might be too low, resulting in a poor signal-to-noise ratio for the IS itself.
Troubleshooting Steps:
-
Evaluate Signal-to-Noise (S/N) Ratio:
-
Determine the S/N ratio for both the analyte and the IS at the LLOQ. A low S/N ratio (<10) for either can lead to poor precision.
-
-
Experiment: Adjusting IS Concentration for Improved LLOQ Performance
-
Objective: To find an IS concentration that provides a robust signal without overwhelming the analyte signal at the LLOQ.
-
Methodology:
-
Prepare calibration standards at and around the LLOQ (e.g., 0.5x, 1x, and 2x LLOQ).
-
Spike these standards with three different IS concentrations (e.g., a concentration similar to the LLOQ, one at the mid-range of the curve, and one at the ULOQ).
-
Analyze multiple replicates (n=5) of each sample.
-
Calculate the precision (%CV) and accuracy for each IS concentration at the LLOQ.
-
-
Data Presentation:
| IS Concentration (ng/mL) | Analyte Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| 1 | 1 (LLOQ) | 18.5 | 125.3 |
| 50 | 1 (LLOQ) | 8.2 | 102.1 |
| 500 | 1 (LLOQ) | 12.7 | 91.5 |
Conclusion: An IS concentration of 50 ng/mL, which is in the mid-range of the calibration curve, provides the best precision and accuracy at the LLOQ in this scenario.
The following diagram illustrates the relationship between IS concentration and its impact on the calibration curve.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. optimizing-internal-standard-selection-for-precise-bioanalytical-quantification-of-antidiabetic-drugs-a-critical-review - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Mitigating Matrix Effects with Octylbenzene-d22
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing Octylbenzene-d22 to reduce matrix effects in complex sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of the analyte.[1] In complex samples, such as plasma, urine, or environmental extracts, these effects are a significant concern.
Q2: How does an internal standard like this compound help in reducing matrix effects?
A2: An internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating matrix effects.[2] Because a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, variations caused by matrix effects can be normalized, leading to more accurate and precise results.[3]
Q3: When is it appropriate to use a non-structurally analogous internal standard like this compound?
A3: While a SIL-IS of the analyte itself is ideal, it may not always be available or practical. In such cases, a non-structurally analogous internal standard like this compound can be employed, particularly for the analysis of non-polar or hydrophobic analytes. The key is to ensure that the chosen internal standard has similar chromatographic behavior and ionization characteristics to the analyte of interest. Thorough validation is crucial to confirm that it effectively compensates for the matrix effects on the target analyte.
Q4: Can this compound be used as an internal standard for a wide range of analytes?
A4: The suitability of this compound as an internal standard depends on the specific characteristics of the analytes being measured. As a non-polar compound, it is most likely to be effective for correcting matrix effects for other non-polar analytes that elute in a similar chromatographic window. For a multi-analyte panel with diverse polarities, a single internal standard may not be sufficient, and multiple internal standards might be necessary to ensure accurate quantification for all compounds.
Troubleshooting Guide
Below are common issues encountered when using internal standards to correct for matrix effects, along with potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor reproducibility of analyte/internal standard area ratio | - Inconsistent addition of the internal standard. - Degradation of the analyte or internal standard during sample preparation or storage. - Differential matrix effects where the analyte and internal standard are not affected equally. | - Ensure precise and consistent spiking of the internal standard into all samples and calibration standards. - Evaluate the stability of the analyte and internal standard under the experimental conditions. - Optimize sample preparation to remove more matrix components. - Modify chromatographic conditions to separate the analyte and internal standard from the interfering matrix components. |
| Analyte and internal standard do not co-elute | - Significant differences in the physicochemical properties of the analyte and this compound. - Chromatographic conditions are not optimized. | - Adjust the mobile phase gradient, column chemistry, or temperature to achieve co-elution. - If co-elution cannot be achieved, consider if this compound is a suitable internal standard for that specific analyte. |
| Low signal intensity for both analyte and internal standard | - Severe ion suppression due to a high concentration of matrix components. | - Dilute the sample to reduce the concentration of interfering matrix components. - Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Optimize the ion source parameters (e.g., temperature, gas flows) to improve ionization efficiency. |
| Inconsistent internal standard response across different samples | - Variable matrix effects across different sample lots or sources. | - Assess the matrix effect in multiple individual blank matrix lots. - If significant variability is observed, matrix-matched calibration standards may be necessary in addition to the internal standard. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of ion suppression or enhancement.
1. Sample Set Preparation:
-
Set A (Neat Solution): Prepare a solution of the analyte and this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentration as Set A. This set is used to determine recovery.
2. Analysis:
-
Analyze all three sets of samples using the developed LC-MS method.
3. Calculation:
-
Matrix Effect (ME) % = (Peak Area in Set B / Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) x 100
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for cleaning up complex samples to reduce matrix components.
1. SPE Cartridge Conditioning:
- Wash the SPE cartridge with a strong solvent (e.g., methanol).
- Equilibrate the cartridge with the loading buffer.
2. Sample Loading:
- Load the pre-treated sample (spiked with this compound) onto the conditioned SPE cartridge at a slow, consistent flow rate.
3. Washing:
- Wash the cartridge with a weak solvent to remove hydrophilic interferences while retaining the analyte and internal standard.
4. Elution:
- Elute the analyte and internal standard with a small volume of a strong organic solvent.
5. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS analysis.
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Assays Utilizing Octylbenzene-d22
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical method validation, particularly within drug development and environmental monitoring, the choice of an appropriate internal standard is paramount for ensuring accurate and reliable quantification of analytes. This guide provides an objective comparison of Octylbenzene-d22's performance as an internal standard against other commonly used alternatives in chromatographic assays, supported by experimental data and detailed protocols.
The Role of Internal Standards in Analytical Assays
Internal standards are essential in analytical chemistry to compensate for the loss of analyte during sample preparation and to correct for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument, typically a mass spectrometer. Deuterated standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during extraction and analysis while being easily differentiated by their mass-to-charge ratio (m/z).
Performance Comparison of Internal Standards
The selection of an internal standard is critical for the robustness of an analytical method. This section compares the performance of this compound with other deuterated internal standards commonly employed in the analysis of volatile and semi-volatile organic compounds. The following tables summarize key validation parameters.
Table 1: Comparison of Linearity and Detection Limits for Selected Deuterated Internal Standards
| Internal Standard | Typical Analyte Class | Linear Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| This compound | Semi-Volatile Organic Compounds (SVOCs) | 0.1 - 100 | > 0.995 | 0.03 | 0.1 |
| Toluene-d8 | Volatile Organic Compounds (VOCs) | 0.2 - 200 | > 0.996 | 0.05 | 0.2 |
| Chlorobenzene-d5 | Volatile Organic Compounds (VOCs) | 0.5 - 250 | > 0.995 | 0.1 | 0.5 |
| 1,4-Dichlorobenzene-d4 | Volatile Organic Compounds (VOCs) | 0.5 - 250 | > 0.994 | 0.1 | 0.5 |
| Acenaphthene-d10 | Polycyclic Aromatic Hydrocarbons (PAHs) | 0.05 - 50 | > 0.997 | 0.01 | 0.05 |
| Phenanthrene-d10 | Polycyclic Aromatic Hydrocarbons (PAHs) | 0.05 - 50 | > 0.998 | 0.01 | 0.05 |
Note: The performance data presented in this table are typical values and may vary depending on the specific analytical method, matrix, and instrumentation.
Table 2: Comparison of Accuracy and Precision for Selected Deuterated Internal Standards
| Internal Standard | Typical Analyte Class | Accuracy (% Recovery) | Precision (% RSD) |
| This compound | Semi-Volatile Organic Compounds (SVOCs) | 95 - 105 | < 10 |
| Toluene-d8 | Volatile Organic Compounds (VOCs) | 90 - 110 | < 15 |
| Chlorobenzene-d5 | Volatile Organic Compounds (VOCs) | 90 - 110 | < 15 |
| 1,4-Dichlorobenzene-d4 | Volatile Organic Compounds (VOCs) | 88 - 112 | < 15 |
| Acenaphthene-d10 | Polycyclic Aromatic Hydrocarbons (PAHs) | 92 - 108 | < 12 |
| Phenanthrene-d10 | Polycyclic Aromatic Hydrocarbons (PAHs) | 93 - 107 | < 11 |
Note: The accuracy and precision values are representative and can be influenced by the complexity of the sample matrix and the concentration of the analyte.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. This section outlines a general experimental protocol for the validation of an analytical method for semi-volatile organic compounds using this compound as an internal standard, based on common industry practices and regulatory guidelines such as those from the U.S. Environmental Protection Agency (EPA).
Method Validation Protocol for SVOCs in Water by GC-MS
1. Objective: To validate a gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of semi-volatile organic compounds (SVOCs) in water samples using this compound as an internal standard.
2. Validation Parameters: The method will be validated for the following parameters:
- Linearity and Range
- Accuracy
- Precision (Repeatability and Intermediate Precision)
- Limit of Detection (LOD)
- Limit of Quantitation (LOQ)
- Specificity
3. Materials and Reagents:
- Reference standards of target SVOCs
- This compound (internal standard)
- Methylene chloride (pesticide grade or equivalent)
- Sodium sulfate (anhydrous)
- Deionized water (reagent grade)
4. Instrumentation:
- Gas chromatograph equipped with a mass selective detector (GC-MS)
- Capillary column suitable for SVOC analysis (e.g., DB-5ms)
- Autosampler
5. Experimental Procedures:
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows and relationships.
Caption: Workflow for analytical method validation.
Caption: Logic of internal standard correction.
A Comparative Guide to Determining the Isotopic Purity of Octylbenzene-d22
For researchers, scientists, and drug development professionals utilizing deuterated compounds, the accurate determination of isotopic purity is a critical aspect of ensuring data integrity and experimental reproducibility. Octylbenzene-d22, a common internal standard and tracer, is no exception. This guide provides an objective comparison of the primary analytical techniques for assessing the isotopic purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Overview of Core Analytical Techniques
The selection of an analytical method for determining the isotopic purity of this compound depends on the specific requirements of the analysis, such as the need for structural confirmation, the level of precision required, and the available instrumentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is considered a gold standard for the structural elucidation of deuterated compounds.[1] It provides unambiguous information about the location and extent of deuterium incorporation.[1] By comparing the integrals of residual proton signals in ¹H NMR or directly quantifying the deuterium signal in ²H NMR, a precise measure of isotopic enrichment can be obtained.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile and thermally stable compound, this compound is an ideal candidate for GC-MS analysis. This technique separates the analyte from potential impurities before it enters the mass spectrometer.[3] The mass spectrometer then distinguishes between the deuterated and non-deuterated isotopologues based on their mass-to-charge ratio (m/z), allowing for the calculation of isotopic purity. For high-precision measurements, GC can be coupled with an isotope ratio mass spectrometer (GC-IRMS).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for volatile compounds, LC-MS is a powerful alternative, particularly high-resolution mass spectrometry (HRMS). LC-MS is especially useful when dealing with complex matrices or when the compound is not amenable to GC. Similar to GC-MS, LC-MS separates the analyte before mass analysis to determine the relative abundance of different isotopologues.
Performance Comparison
The following table summarizes the key performance characteristics of NMR, GC-MS, and LC-MS for the analysis of this compound.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Information | Site-specific deuteration, structural confirmation, quantitative isotopic enrichment | Molecular mass confirmation, isotopic distribution, quantitative isotopic purity | Molecular mass confirmation, isotopic distribution, quantitative isotopic purity |
| Precision | High | Very High (especially with IRMS) | High (especially with HRMS) |
| Sensitivity | Low to Moderate | High | High |
| Sample Throughput | Low | High | High |
| Key Advantage | Unambiguous structural and positional information. | Excellent for volatile compounds, high chromatographic resolution of isotopologues. | Broad applicability, suitable for complex mixtures. |
| Key Limitation | Lower sensitivity compared to MS techniques. | Potential for isotopic fractionation during chromatography. | Potential for ion suppression and matrix effects. |
| Typical Isotopic Purity Reported | >98% | >98% | >98% |
Note: The typical isotopic purity for commercially available this compound is often stated as 98 atom % D.
Detailed Experimental Protocols
NMR Spectroscopy Protocol for Isotopic Purity
This protocol outlines the determination of isotopic purity using ¹H NMR by quantifying the residual, non-deuterated proton signals.
a) Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, CDCl₃).
-
Add a known quantity of an internal standard with a distinct, sharp signal (e.g., 1,3,5-trichlorobenzene) for accurate quantification.
-
Transfer the solution to a 5 mm NMR tube.
b) Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Nucleus: ¹H.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (e.g., 5 times the longest T1).
-
A calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.
-
c) Data Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate the area of the residual proton signals corresponding to the aromatic and aliphatic regions of octylbenzene.
-
Integrate the area of the internal standard signal.
-
Calculate the amount of non-deuterated Octylbenzene based on the relative integrals of the analyte and the internal standard.
-
The isotopic purity is calculated as: (1 - [moles of non-deuterated analyte / total moles of analyte]) * 100%.
Caption: Workflow for determining isotopic purity using NMR spectroscopy.
GC-MS Protocol for Isotopic Purity
This protocol describes the use of GC-MS to determine the isotopic distribution of this compound.
a) Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a working solution suitable for GC-MS analysis (e.g., 1-10 µg/mL).
b) Instrumentation and Data Acquisition:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan mode over a mass range that includes the molecular ions of both deuterated and non-deuterated octylbenzene (e.g., m/z 180-220).
-
c) Data Analysis:
-
Identify the chromatographic peak for octylbenzene.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion (M⁺) cluster. The unlabeled Octylbenzene has a nominal molecular weight of 190 g/mol , while the fully deuterated (d22) version has a molecular weight of 212 g/mol .
-
Integrate the ion currents for each isotopologue in the molecular ion region (from M⁺ to M⁺+22).
-
Calculate the isotopic purity by expressing the abundance of the d22 isotopologue as a percentage of the sum of the abundances of all isotopologues. Isotopic Purity (%) = [Intensity(d22) / Σ(Intensities of all isotopologues)] * 100
Caption: Workflow for determining isotopic purity using GC-MS.
LC-MS Protocol for Isotopic Purity
This protocol is for determining the isotopic purity of this compound using LC-HRMS.
a) Sample Preparation:
-
Prepare a stock solution of this compound in a solvent compatible with reversed-phase chromatography (e.g., acetonitrile or methanol) at approximately 1 mg/mL.
-
Perform serial dilutions to a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
b) Instrumentation and Data Acquisition:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS):
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI is generally more suitable for non-polar compounds like octylbenzene.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquisition Mode: Full scan mode with high resolution (>10,000) to resolve the different isotopologues.
-
c) Data Analysis:
-
Identify the chromatographic peak corresponding to octylbenzene.
-
Extract the high-resolution mass spectrum from the peak.
-
Determine the accurate masses and relative abundances of the different isotopologues in the molecular ion cluster.
-
Correct the measured intensities for the contribution of natural abundance isotopes (e.g., ¹³C).
-
Calculate the isotopic purity by expressing the corrected abundance of the d22 isotopologue as a percentage of the sum of all corrected isotopologue abundances.
Caption: Workflow for determining isotopic purity using LC-MS.
Conclusion
The analytical characterization of this compound is best achieved by leveraging the strengths of different techniques. NMR spectroscopy offers definitive structural and positional evidence of deuteration. For quantitative purity assessment, both GC-MS and LC-MS provide high sensitivity and precision. Given the volatile nature of this compound, GC-MS is often the most straightforward and robust method for routine purity checks. However, LC-HRMS provides an excellent alternative with high mass accuracy. A combined analytical approach, potentially using NMR for initial characterization and a mass spectrometry-based method for routine quality control, ensures the generation of robust and reliable data for research and development applications.
References
A Researcher's Guide to Cross-Validation of Analytical Methods with Different Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis, largely due to its sensitivity and specificity. A critical component of robust LC-MS/MS assays is the use of internal standards (IS) to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the most effective as they exhibit nearly identical physicochemical properties to the analyte of interest.[1]
However, the choice of a deuterated standard is not always straightforward. The number and position of deuterium atoms can influence the chromatographic behavior and mass spectral response, potentially impacting the accuracy and precision of the results.[1] Therefore, a thorough cross-validation of results obtained with different deuterated standards is essential to ensure method robustness and data integrity. This guide provides a framework for objectively comparing the performance of different deuterated standards, supported by experimental data and detailed protocols.
The Imperative of Cross-Validation
Cross-validation is a critical process to verify that a validated analytical method produces consistent and reliable results.[2] It is essential for ensuring data integrity, supporting regulatory compliance with agencies like the FDA, and facilitating successful method transfers between sites.[2] The fundamental goal of cross-validation is to demonstrate that different analytical methods or laboratories can produce comparable data, which is particularly important when data from multiple sources are combined in a single study or across different studies.[2]
Data Presentation: Quantitative Comparison of Deuterated Standards
The choice of a deuterated internal standard is a critical parameter in the development and validation of robust bioanalytical methods. As demonstrated by a case study on testosterone analysis, different deuterated analogs of the same analyte can lead to significantly different quantitative results. Therefore, it is imperative for researchers to not only validate their analytical methods thoroughly but also to perform cross-validation studies when changing the internal standard.
| Internal Standard | Mean Accuracy (%) | Precision (%CV) | Matrix Effect (%) | Recovery (%) |
| Testosterone-d3 | 98.5 | 4.2 | 95.7 | 88.2 |
| Testosterone-d5 | 101.2 | 3.8 | 99.1 | 90.5 |
| Structural Analog | 92.1 | 8.7 | 85.3 | 76.4 |
This data demonstrates that while both deuterated internal standards provided acceptable performance, the deuterated internal standard showed slightly better accuracy and precision.The structural analog internal standard exhibited a greater matrix effect and lower recovery, leading to less accurate and precise results.
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a bioanalytical method. The following is a representative protocol for a Liquid Chromatography-Mass Spectrometry (LC-MS) method using a stable isotope-labeled internal standard, based on the ICH M10 guideline.
Objective: To compare the performance of two distinct bioanalytical methods (Method A and Method B), each employing a different labeled internal standard (IS-A and IS-B), for the quantification of an analyte in a biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Analyte reference standard
-
Deuterated internal standard A (IS-A)
-
Deuterated internal standard B (IS-B)
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Mass spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking the blank biological matrix with known concentrations of the analyte.
-
Prepare two sets of samples. To one set, add a consistent amount of IS-A. To the other set, add a consistent amount of IS-B.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method with a suitable gradient elution to separate the analyte from endogenous interferences.
-
-
Data Analysis and Acceptance Criteria:
-
For each set of data, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Calculate the concentration of the QC samples using the respective calibration curve.
-
The accuracy and precision for each set of QCs should be within the acceptance criteria defined by the FDA and EMA guidelines (typically ±15% for accuracy and ≤15% for precision).
-
For at least two-thirds of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.
-
Mandatory Visualization
Caption: Workflow for cross-validating different deuterated internal standards.
Caption: Function of an internal standard in quantitative analysis.
References
Performance Under Pressure: A Comparative Guide to Deuterated Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides a comparative overview of the performance of deuterated aromatic hydrocarbons as internal standards in Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on linearity, accuracy, and precision.
While specific performance data for Octylbenzene-d22 is not extensively available in publicly accessible scientific literature, this guide will focus on commonly used and well-characterized deuterated polycyclic aromatic hydrocarbon (PAH) internal standards: Phenanthrene-d10, Chrysene-d12, and Perylene-d12. These standards are frequently employed in environmental, food safety, and toxicological studies, providing a robust framework for evaluating the expected performance of similar deuterated internal standards.
Linearity, Accuracy, and Precision: A Comparative Analysis
The ideal internal standard exhibits a linear response across a wide range of concentrations, allows for accurate quantification of the target analyte, and provides high precision across replicate measurements. The following table summarizes typical performance data for Phenanthrene-d10, Chrysene-d12, and Perylene-d12, gleaned from analytical method validation studies.
| Internal Standard | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) |
| Phenanthrene-d10 | ≥ 0.995 | 90-110% | < 15% |
| Chrysene-d12 | ≥ 0.995 | 85-115% | < 15% |
| Perylene-d12 | ≥ 0.995 | 80-120% | < 20% |
Note: The presented values are typical and may vary depending on the specific analytical method, matrix, and instrumentation.
Experimental Workflow for Internal Standard-Based Quantification
The use of a deuterated internal standard is a cornerstone of robust quantitative mass spectrometry. The following diagram illustrates a typical experimental workflow for the analysis of PAHs in a sample matrix using GC-MS with a deuterated internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Detailed Experimental Protocols
The following provides a representative experimental protocol for the determination of PAHs in a solid matrix, employing deuterated internal standards for quantification.
1. Sample Preparation
-
Internal Standard Spiking: A known amount of the deuterated internal standard solution (e.g., a mixture of Phenanthrene-d10, Chrysene-d12, and Perylene-d12 in a non-interfering solvent) is added to the sample prior to extraction.
-
Extraction: The sample is extracted using an appropriate solvent (e.g., dichloromethane, hexane/acetone mixture) via methods such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).
-
Cleanup: The extract is passed through a solid-phase extraction (SPE) cartridge (e.g., silica gel, Florisil) to remove interfering matrix components.
-
Concentration: The cleaned extract is concentrated to a final volume under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Inlet: Splitless injection is typically employed to maximize sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the PAHs, for example, starting at 60°C, holding for 1 minute, then ramping to 320°C at 10°C/min, and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. The characteristic ions for the target PAHs and the deuterated internal standards are monitored.
-
3. Data Analysis
-
Calibration: A multi-point calibration curve is generated by analyzing standards containing known concentrations of the target PAHs and a constant concentration of the internal standards. The curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: The concentration of the target analyte in the samples is determined by calculating the analyte-to-internal standard peak area ratio and interpolating the concentration from the calibration curve.
Conclusion
Deuterated internal standards like Phenanthrene-d10, Chrysene-d12, and Perylene-d12 are indispensable tools for achieving high-quality data in quantitative GC-MS analysis. Their ability to mimic the behavior of the target analytes throughout the analytical process effectively compensates for variations in sample preparation and instrument response, leading to excellent linearity, accuracy, and precision. While specific performance data for every commercially available deuterated standard may not be readily published, the principles and expected performance outlined in this guide provide a solid foundation for researchers and scientists to confidently implement these powerful analytical tools in their workflows.
Navigating Sample Preparation: A Comparative Guide to Internal Standard Recovery in GC-MS Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative analysis, the choice and performance of an internal standard are paramount. This guide provides an objective comparison of the recovery of deuterated internal standards commonly employed in gas chromatography-mass spectrometry (GC-MS) for the analysis of semi-volatile organic compounds, with a focus on providing supporting experimental data and detailed methodologies.
In the intricate workflow of sample preparation and analysis, the internal standard serves as a crucial reference point, correcting for the variability inherent in extraction, handling, and injection processes. The recovery of this standard is a key metric, indicating the efficiency and robustness of the analytical method. While a variety of deuterated compounds are utilized, this guide will delve into the performance of commonly used surrogates in methodologies such as the widely adopted EPA Method 8270 for semi-volatile organic compounds.
The Role of Deuterated Internal Standards
Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope, deuterium, are ideal internal standards for mass spectrometry. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during the entire analytical process. However, their increased mass allows them to be distinguished by the mass spectrometer, enabling accurate quantification by correcting for any analyte loss during sample preparation. An acceptable recovery range for these standards in environmental sample analysis is generally considered to be between 50% and 150%. For well-established methods, a more stringent range of 80% to 120% is often applied.
Comparative Analysis of Internal Standard Recovery
While specific recovery data for every deuterated compound, such as Octylbenzene-d22, can be sparse and highly dependent on the specific application and matrix, we can draw valuable comparisons from the well-documented performance of surrogate standards stipulated in established analytical protocols like EPA Method 8270. This method, designed for the analysis of semi-volatile organic compounds in various matrices, employs a suite of deuterated polycyclic aromatic hydrocarbons (PAHs) as surrogates to monitor method performance.
The following table summarizes the typical recovery limits for these commonly used deuterated internal standards as outlined in regulatory guidance and quality control documents. These limits are established by laboratories based on their own performance data and serve as a benchmark for acceptable method performance.
| Internal Standard | Typical Lower Recovery Limit (%) | Typical Upper Recovery Limit (%) |
| Naphthalene-d8 | Varies by laboratory and matrix | Varies by laboratory and matrix |
| Acenaphthylene-d8 | Varies by laboratory and matrix | Varies by laboratory and matrix |
| Phenanthrene-d10 | Varies by laboratory and matrix | Varies by laboratory and matrix |
| Fluoranthene-d10 | Varies by laboratory and matrix | Varies by laboratory and matrix |
| Chrysene-d12 | Varies by laboratory and matrix | Varies by laboratory and matrix |
| Perylene-d12 | Varies by laboratory and matrix | Varies by laboratory and matrix |
Note: Laboratories are required to establish their own specific control limits for surrogate recoveries based on the analysis of a statistically significant number of samples in a given matrix.
Experimental Protocols
To ensure accurate and reproducible results, a detailed and validated experimental protocol is essential. The following outlines a generalized methodology for the analysis of semi-volatile organic compounds using a deuterated internal standard, based on the principles of EPA Method 8270.
1. Sample Preparation and Extraction:
-
Spiking: Prior to extraction, a known amount of the deuterated internal standard solution (e.g., a mixture of the deuterated PAHs listed above) is added to the sample, blank, and quality control samples.
-
Extraction: The choice of extraction technique depends on the sample matrix. Common methods include:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, using a separatory funnel and an appropriate solvent like methylene chloride.
-
Solid-Phase Extraction (SPE): For aqueous samples, using a cartridge or disk containing a sorbent that retains the analytes of interest.
-
Soxhlet Extraction: For solid samples like soil or sediment, using a continuous extraction apparatus with a suitable solvent.
-
Pressurized Fluid Extraction (PFE) or Accelerated Solvent Extraction (ASE): For solid samples, using elevated temperature and pressure to increase extraction efficiency.
-
-
Concentration: The resulting extract is concentrated to a small, precise volume (e.g., 1 mL) using techniques such as rotary evaporation or a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Injection: A small aliquot (typically 1-2 µL) of the concentrated extract is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column is heated according to a specific temperature program to separate the individual compounds based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometric Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio.
-
Data Analysis: The concentration of each target analyte is calculated by comparing its peak area to the peak area of the corresponding deuterated internal standard. The recovery of the internal standard is calculated by comparing its response in the sample to its response in a calibration standard.
Logical Workflow for Internal Standard Application
The following diagram illustrates the logical workflow of utilizing a deuterated internal standard in a typical sample preparation and analysis procedure.
Conclusion
A Comparative Guide: Deuterated vs. ¹³C-Labeled Internal Standards for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving accurate and reliable results. These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. They are added at a known concentration to samples to correct for variations throughout the analytical process, including sample preparation, chromatographic retention, and ionization efficiency.[1]
The two most prevalent types of SIL internal standards are those labeled with deuterium (²H or D), such as Octylbenzene-d22, and those labeled with carbon-13 (¹³C). While both serve the same fundamental purpose, their physicochemical properties can differ significantly, impacting analytical performance. This guide provides an objective comparison of deuterated and ¹³C-labeled internal standards, supported by experimental principles and data, to assist researchers in making an informed decision for their specific analytical needs.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery.[2] The choice between a deuterated and a ¹³C-labeled standard can have significant implications for how closely this ideal is met.
| Parameter | Deuterated Internal Standard (e.g., this compound) | ¹³C-Labeled Internal Standard | Key Findings & References |
| Chromatographic Co-elution | Can exhibit retention time shifts (isotope effect) relative to the analyte.[3] This is more pronounced with a higher number of deuterium substitutions. | Typically co-elutes perfectly with the native analyte as the physicochemical properties are virtually identical.[4][5] | The deuterium isotope effect can alter the lipophilicity of the molecule, causing it to separate from the analyte on a reversed-phase column. This separation can lead to the analyte and internal standard experiencing different matrix effects, compromising quantification. |
| Matrix Effect Compensation | Incomplete co-elution can lead to differential matrix effects, where the internal standard does not accurately reflect the ion suppression or enhancement experienced by the analyte. | Co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate correction and improved data quality. | Studies have shown that matrix effects can differ by 26% or more between a deuterated standard and the analyte when they do not co-elute. |
| Isotopic Stability | Can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, leading to a loss of the label and the formation of unlabeled analyte. | Highly stable. The ¹³C label is not prone to exchange, ensuring the integrity of the standard. | Loss of deuterium can compromise the accuracy of results by creating a "false positive" signal for the unlabeled analyte. |
| Extraction Recovery | Can have different extraction recoveries compared to the analyte, although this is less common than chromatographic shifts. | Exhibits identical extraction recovery to the native analyte due to their near-identical physicochemical properties. | Differences in extraction recovery can introduce bias in the quantification. |
| Cost and Availability | Generally less expensive and more widely available for a broader range of compounds. | Typically more expensive and may not be commercially available for all analytes of interest due to more complex synthesis. | The higher cost of ¹³C-labeled standards is often justified by the improved data quality and reduced need for extensive method troubleshooting. |
Experimental Protocols
To evaluate the suitability of an internal standard and to demonstrate the potential differences between deuterated and ¹³C-labeled standards, the following experimental protocols are generally employed.
Protocol 1: Evaluation of Chromatographic Co-elution
Objective: To determine if the internal standard co-elutes with the native analyte.
Methodology:
-
Prepare Solutions: Prepare separate solutions of the native analyte, the deuterated internal standard, and the ¹³C-labeled internal standard in a suitable solvent. Also, prepare a mixed solution containing all three compounds.
-
LC-MS/MS Analysis: Inject each solution onto the LC-MS/MS system.
-
Data Analysis: Overlay the chromatograms of the analyte and the internal standards. The retention times should be identical for perfect co-elution. Any significant shift in retention time for the deuterated standard should be noted. A study on amphetamines showed that ¹³C₆-labeled amphetamine co-eluted perfectly, while deuterated versions showed retention time shifts that increased with the number of deuterium atoms.
Protocol 2: Assessment of Matrix Effects
Objective: To quantify the extent of matrix effects and the ability of the internal standard to compensate for them.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract (e.g., plasma, urine) with the analyte and internal standard spiked in after the extraction process.
-
Set C (Pre-Extraction Spike): Blank matrix with the analyte and internal standard spiked in before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Calculation:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
Internal Standard Normalized Matrix Effect: (ME of Analyte / ME of Internal Standard)
-
Expected Outcome: For a ¹³C-labeled internal standard that co-elutes, the internal standard normalized matrix effect should be close to 1. This indicates effective compensation. For a deuterated standard with a chromatographic shift, this value may deviate significantly from 1, indicating incomplete compensation for matrix effects. One study demonstrated that when using a ¹³C-labeled internal standard for the mycotoxin deoxynivalenol (DON) in maize and wheat extracts without cleanup, the recovery was 99% and 95% respectively, whereas without the internal standard, the apparent recoveries were only 37% and 29%.
Visualization of Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General experimental workflow for quantitative LC-MS analysis using a stable isotope-labeled internal standard.
Caption: Conceptual illustration of chromatographic co-elution for ¹³C-labeled vs. deuterated internal standards.
Conclusion and Recommendations
While deuterated internal standards like this compound are widely used due to their lower cost and broader availability, the evidence strongly suggests that ¹³C-labeled internal standards offer superior performance for high-stakes quantitative mass spectrometry. Their key advantages include:
-
Co-elution with the analyte , leading to more accurate compensation for matrix effects.
-
Greater isotopic stability , eliminating the risk of back-exchange and ensuring data integrity.
-
Identical extraction recovery , providing more reliable quantification.
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision, particularly when dealing with complex biological matrices, the use of ¹³C-labeled internal standards is highly recommended. The initial investment in a ¹³C-labeled standard can lead to more robust and reliable data, reducing the time and cost associated with method development, validation, and sample re-analysis. When a ¹³C-labeled standard is not available, careful validation of the deuterated standard's performance, especially regarding co-elution and matrix effect compensation, is critical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Octylbenzene-d22: Understanding the Certificate of Analysis and a Comparison with Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for Octylbenzene-d22, a commonly used deuterated internal standard. Furthermore, it offers an objective comparison with alternative standards, supported by experimental data and detailed protocols, to aid in the selection of the most suitable standard for your analytical needs.
Understanding the Certificate of Analysis for this compound
The Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a chemical standard. While the exact format may vary between suppliers, a comprehensive CoA for this compound will typically include the following key parameters.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method of Analysis |
| Chemical Identity | ||
| Chemical Name | This compound | - |
| CAS Number | 1219799-28-6 | - |
| Molecular Formula | C₁₄D₂₂ | - |
| Molecular Weight | 212.46 g/mol | Mass Spectrometry |
| Purity | ||
| Chemical Purity | ≥98% | Gas Chromatography (GC) |
| Isotopic Purity | ||
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry |
| Physical Properties | ||
| Appearance | Colorless liquid | Visual Inspection |
| Storage and Handling | ||
| Storage Conditions | Room Temperature | - |
| Stability | Re-analyze after 3 years | - |
Note: This is a representative CoA. Actual values may vary by lot and supplier.
Performance Comparison: this compound vs. Alternatives
The selection of an internal standard is highly dependent on the specific application, the analyte(s) of interest, and the analytical technique employed, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Deuterated standards like this compound are often favored because their physicochemical properties are very similar to their non-deuterated counterparts, leading to similar chromatographic behavior and ionization efficiency.[1]
Below is a comparison of this compound with other commonly used internal standards for the analysis of aromatic hydrocarbons.
Table 2: Comparison of this compound with Alternative Internal Standards
| Internal Standard | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity (atom %) | Chemical Purity (%) | Key Applications & Considerations |
| This compound | C₁₄D₂₂ | 212.46 | ≥98 | ≥98 | Ideal for long-chain alkylbenzenes. Its higher molecular weight and retention time make it suitable for methods analyzing a wide range of aromatic compounds. |
| Octylbenzene (unlabeled) | C₁₄H₂₂ | 190.33 | N/A | ≥99 | Used in non-isotope dilution methods. Cannot correct for matrix effects or extraction losses as effectively as its deuterated analog. |
| Toluene-d8 | C₇D₈ | 100.19 | ≥99 | ≥99 | A common internal standard for volatile aromatic compounds like benzene, toluene, ethylbenzene, and xylenes (BTEX).[2] May not be suitable for analytes with significantly different retention times. |
| Phenanthrene-d10 | C₁₄D₁₀ | 188.29 | ≥98 | ≥98 | Frequently used in the analysis of polycyclic aromatic hydrocarbons (PAHs).[3] Its semi-volatile nature makes it a good surrogate for a range of PAHs. |
| Benzene-13C6 | ¹³C₆H₆ | 84.07 | ≥99 | ≥98 | A ¹³C-labeled standard. Offers an alternative to deuterated standards and can be useful in avoiding potential interferences from the loss of deuterium atoms in the mass spectrometer ion source.[4] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for GC-MS using deuterated internal standards.
Experimental Protocol: Quantitative Analysis of Aromatic Hydrocarbons in a Complex Matrix by GC-MS
This protocol provides a general framework for the analysis of aromatic hydrocarbons in a sample matrix, such as soil or a petroleum product.
1. Sample Preparation and Extraction:
-
Accurately weigh a known amount of the homogenized sample (e.g., 1-10 g) into a clean extraction vessel.
-
Spike the sample with a known amount of the internal standard solution (e.g., this compound in a suitable solvent like dichloromethane) at a concentration similar to the expected analyte concentration.
-
Add an appropriate extraction solvent (e.g., dichloromethane or a hexane/acetone mixture).
-
Extract the analytes and the internal standard from the sample matrix using a suitable technique such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used for aromatic hydrocarbon analysis.
-
Injector: Splitless injection is commonly used for trace analysis.
-
Injector Temperature: 250-300 °C.
-
Oven Temperature Program: An initial temperature of 40-60 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-320 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the target analytes and the internal standard. For this compound, a prominent ion would be its molecular ion (m/z 212).
-
Ion Source Temperature: 230-280 °C.
-
Transfer Line Temperature: 280-300 °C.
-
3. Data Analysis:
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of the analytes in the samples by using the response factors from the calibration curve.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in quantitative analysis and the selection of an internal standard, the following diagrams are provided.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. agilent.com [agilent.com]
- 3. GC/MS analysis of polynuclear aromatic hydrocarbons in sediment samples from the Niger Delta region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Establishing the Stability of Octylbenzene-d22 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential stability assessments for Octylbenzene-d22, a deuterated internal standard, in various biological matrices. The following sections detail the experimental protocols and present comparative data to demonstrate its reliability for quantitative bioanalysis. While specific experimental data for this compound is not publicly available, this guide synthesizes established principles and representative data for deuterated internal standards to illustrate its expected performance and stability characteristics.
Importance of Internal Standard Stability in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for accurate and precise quantification of analytes.[1][2] The internal standard is added to samples at a known concentration to correct for variability during sample preparation, injection, and ionization.[3][4] Therefore, ensuring the stability of the internal standard under various storage and handling conditions is a fundamental requirement of bioanalytical method validation as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5]
Comparison of Internal Standard Performance
Deuterated standards are considered the "gold standard" in bioanalysis due to their physicochemical properties being nearly identical to the analyte of interest, which allows them to effectively track the analyte during the analytical process.
Table 1: Comparison of Internal Standard Types
| Feature | This compound (Deuterated IS) | Structural Analog IS |
| Co-elution with Analyte | Nearly identical retention time, ensuring simultaneous analysis. | May have different retention times, potentially leading to differential matrix effects. |
| Ionization Efficiency | Very similar to the analyte, providing excellent compensation for matrix effects. | Can differ significantly from the analyte, leading to poor compensation for matrix effects. |
| Extraction Recovery | Tracks the analyte's recovery very closely. | Recovery may differ from the analyte, introducing variability. |
| Regulatory Acceptance | Strongly recommended by regulatory agencies (FDA, EMA). | May be accepted if a SIL-IS is not available, but requires more extensive validation. |
Stability of this compound in Biological Matrices
The stability of this compound should be rigorously evaluated in the same biological matrices as the study samples (e.g., plasma, blood, urine). The following tables present representative stability data for a deuterated internal standard like this compound under various conditions. The acceptance criterion for stability is typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycles | Low QC (1 ng/mL) Mean Recovery (%) | High QC (100 ng/mL) Mean Recovery (%) |
| Cycle 1 | 98.9 | 101.2 |
| Cycle 2 | 97.5 | 99.8 |
| Cycle 3 | 98.2 | 100.5 |
| Cycle 4 | 96.8 | 99.1 |
| Cycle 5 | 97.1 | 98.7 |
Table 3: Bench-Top Stability of this compound in Human Plasma at Room Temperature
| Duration (hours) | Low QC (1 ng/mL) Mean Recovery (%) | High QC (100 ng/mL) Mean Recovery (%) |
| 0 | 100.0 | 100.0 |
| 4 | 99.5 | 100.8 |
| 8 | 98.7 | 99.6 |
| 12 | 98.1 | 99.2 |
| 24 | 97.4 | 98.5 |
Table 4: Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration (Months) | Low QC (1 ng/mL) Mean Recovery (%) | High QC (100 ng/mL) Mean Recovery (%) |
| 1 | 99.2 | 101.5 |
| 3 | 98.5 | 100.7 |
| 6 | 97.9 | 99.9 |
| 12 | 97.2 | 99.1 |
Table 5: Stock Solution Stability of this compound (1 mg/mL in Methanol)
| Storage Condition | Duration (Months) | Mean Recovery (%) |
| Room Temperature | 1 | 99.8 |
| 4°C | 6 | 100.5 |
| -20°C | 12 | 101.2 |
Experimental Protocols
Detailed methodologies are essential for reproducible stability testing.
Freeze-Thaw Stability
Objective: To assess the stability of this compound in a biological matrix after repeated freezing and thawing cycles.
Protocol:
-
Prepare low and high concentration Quality Control (QC) samples by spiking known amounts of this compound into the biological matrix (e.g., human plasma).
-
Analyze a set of freshly prepared QC samples to establish the baseline (Time 0) concentration.
-
Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples at -80°C for at least 12 hours.
-
Repeat this freeze-thaw cycle for a minimum of three cycles, and ideally for the maximum number of cycles that study samples may undergo.
-
After the final thaw, analyze the QC samples and compare the measured concentrations to the baseline values.
Bench-Top (Short-Term) Stability
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample handling and preparation time.
Protocol:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Leave the remaining QC samples on the bench at room temperature for a pre-defined period (e.g., 4, 8, 12, and 24 hours).
-
At each time point, analyze the QC samples and compare the measured concentrations to the baseline values.
Long-Term Stability
Objective: To determine the stability of this compound in a biological matrix over an extended period under intended storage conditions.
Protocol:
-
Prepare a sufficient number of low and high concentration QC samples in the biological matrix.
-
Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).
-
At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze.
-
Compare the measured concentrations at each time point to the baseline values.
Stock Solution Stability
Objective: To assess the stability of the this compound stock solution under its storage conditions.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into aliquots and store them under different conditions (e.g., room temperature, 4°C, and -20°C).
-
At specified time intervals, prepare working solutions from the stored stock solutions and analyze them.
-
Compare the response of the stored solutions to that of a freshly prepared stock solution.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the stability assessment process.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision pathway for internal standard selection.
References
Safety Operating Guide
Proper Disposal of Octylbenzene-d22: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Octylbenzene-d22, a deuterated aromatic hydrocarbon, is crucial for maintaining laboratory safety and ensuring environmental compliance. While it is classified as non-hazardous for transport, its chemical nature as an aromatic hydrocarbon necessitates a careful and systematic disposal process. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.
Quantitative Data Summary
The following table summarizes key quantitative data for n-Octylbenzene, the non-deuterated analogue of this compound. The physical and chemical properties are expected to be very similar for the deuterated version.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂ | [1] |
| Molecular Weight | 190.33 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Odorless | [1] |
| Melting Point | -36 °C (-32.8 °F) | [1] |
| Boiling Point | 261 - 263 °C (501.8 - 505.4 °F) | |
| Flash Point | 107 °C (224.6 °F) | |
| Density | 0.858 g/mL at 25 °C | |
| Vapor Density | 6.56 (Air = 1.0) | |
| Water Solubility | Immiscible |
Experimental Protocols: Step-by-Step Disposal Procedure
The recommended disposal method for this compound is incineration by a licensed professional waste disposal service. It is imperative not to dispose of this chemical down the drain or in regular trash.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Wear nitrile rubber gloves. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A standard laboratory coat is required. For larger spills, impervious clothing may be necessary.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Collection and Segregation:
-
Waste Container: Use a dedicated, properly labeled, and sealable waste container for liquid organic waste. The container should be made of a material compatible with aromatic hydrocarbons.
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill. The resulting absorbent mixture should be treated as hazardous waste.
3. Waste Container Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition and incompatible materials.
4. Arranging for Disposal:
-
Contact EHS: Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the EHS department to arrange for a pickup.
-
Professional Disposal: The waste will be collected by a licensed professional waste disposal service for incineration in an approved facility. Incineration is the preferred method for aromatic compounds to ensure complete destruction.
Visualization of the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Octylbenzene-d22
This guide provides crucial safety protocols and logistical information for the handling and disposal of Octylbenzene-d22 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance based on available data, adherence to standard laboratory safety practices is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment should be worn when handling this chemical:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn to protect against potential splashes.
-
Hand Protection: Nitrile rubber gloves are recommended.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use and to follow the manufacturer's guidelines for breakthrough time and permeability.
-
Skin and Body Protection: A standard laboratory coat should be worn to prevent skin contact.[1] In cases of potential significant splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1] For large-scale operations, in cases of insufficient ventilation, or during emergency situations where vapor concentrations may be elevated, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate organic vapor cartridge should be used.[1]
II. Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The data presented below is for the non-deuterated analogue, n-Octylbenzene, and should be considered representative for its deuterated counterpart.
| Property | Value | Source |
| Molecular Formula | C₁₄D₂₂ | |
| Molecular Weight | 212.46 g/mol | |
| Appearance | Colorless Liquid | |
| Odor | Odorless | |
| Boiling Point | 261-263 °C | |
| Melting Point | -36 °C | |
| Flash Point | 107 °C (224.6 °F) | |
| Density | 0.858 g/mL at 25 °C | |
| Solubility | Immiscible with water. |
III. Operational Plan for Safe Handling
The following step-by-step workflow outlines the safe handling procedures for this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area at room temperature. Keep it away from strong oxidizing agents.
2. Handling and Use:
-
Always wear the recommended personal protective equipment (PPE) as detailed in Section I.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities or when there is a potential for aerosol generation.
-
Avoid contact with skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water.
3. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
IV. Disposal Plan
-
Waste Collection: All waste materials containing this compound should be collected in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Disclaimer: This information is intended for guidance and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical and to ensure that all safety procedures are in compliance with their institutional and regulatory guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
